4-Chloro-2h-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYJFRSDLEQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170457 | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-88-8 | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17831-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2H-chromen-2-one, a valuable heterocyclic compound used as a building block in the development of various biologically active molecules. This document details a standard laboratory-scale synthesis protocol and outlines the key analytical techniques for its structural confirmation and purity assessment.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the chlorination of its precursor, 4-hydroxycoumarin. This reaction is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent in many procedures. The hydroxyl group at the 4-position is converted to a chloro group, yielding the desired product.
Experimental Protocol: Chlorination of 4-Hydroxycoumarin
This protocol is based on established procedures for the chlorination of 4-hydroxy-heterocycles.
Materials and Reagents:
-
4-Hydroxycoumarin (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, ~10-20 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxycoumarin.
-
Carefully add an excess of phosphorus oxychloride to the flask in a fume hood. The POCl₃ will act as both the chlorinating agent and the solvent.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.
Characterization of this compound
Following synthesis and purification, the identity and purity of the compound are confirmed using various analytical and spectroscopic techniques.
Physical Properties
The fundamental physical properties of the synthesized compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₅ClO₂ |
| Molecular Weight | 180.59 g/mol [1] |
| Appearance | White to off-white solid |
| Boiling Point | 315.8 °C at 760 mmHg |
| CAS Number | 17831-88-8[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Note: The NMR and IR data are predicted based on the chemical structure and typical values for similar functional groups, as specific experimental spectra were not available in the searched literature.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 7.90 - 7.80 | Doublet of Doublets | H-5 |
| ~ 7.65 - 7.55 | Triplet of Doublets | H-7 |
| ~ 7.40 - 7.30 | Multiplet | H-6, H-8 |
| ~ 6.50 | Singlet | H-3 |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 159.5 | C-2 (C=O) |
| ~ 152.0 | C-8a |
| ~ 149.0 | C-4 |
| ~ 133.0 | C-7 |
| ~ 128.0 | C-5 |
| ~ 125.0 | C-6 |
| ~ 117.0 | C-4a |
| ~ 116.5 | C-8 |
| ~ 115.0 | C-3 |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~ 3100 - 3000 | Aromatic C-H Stretch |
| ~ 1750 - 1730 | C=O Stretch (α,β-unsaturated lactone) |
| ~ 1610, 1580, 1490 | C=C Aromatic Ring Stretch |
| ~ 800 - 750 | C-Cl Stretch |
Visualization of Workflows
Synthesis Workflow
References
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-2H-chromen-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, spectral data, reactivity, and potential biological significance, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClO₂ | [2][] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| CAS Number | 17831-88-8 | [2][] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
Spectral Data and Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra for the parent compound are not detailed in the provided search results, data for analogous chromen-2-one derivatives allow for a confident prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the vinyl proton on the pyrone ring. The chemical shifts of the aromatic protons will be in the range of δ 7.0-8.0 ppm, with their multiplicity depending on the substitution pattern. The vinyl proton at position 3 would likely appear as a singlet in the δ 6.0-6.5 ppm region, influenced by the electronegativity of the adjacent chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon (C-2) is expected to resonate in the downfield region, typically around δ 160 ppm. The carbon atom bearing the chlorine (C-4) and the other sp² hybridized carbons of the aromatic and pyrone rings will appear in the δ 110-155 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the lactone carbonyl group (C=O) stretching vibration, typically observed in the range of 1700-1750 cm⁻¹. Other significant peaks will include those for C=C stretching of the aromatic and pyrone rings (around 1600 and 1450 cm⁻¹) and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4] Fragmentation patterns would likely involve the loss of CO and Cl.
Reactivity and Experimental Protocols
The primary site of reactivity in this compound is the carbon atom at the 4-position, which is susceptible to nucleophilic substitution. The chlorine atom acts as a good leaving group, facilitating the introduction of various functional groups.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone for the synthesis of a diverse library of 4-substituted-2H-chromen-2-one derivatives.
Experimental Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution.
A typical experimental protocol for the synthesis of a 4-amino-2H-chromen-2-one derivative is as follows:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add an equimolar amount or a slight excess of the desired amine to the solution. A base like triethylamine may be added to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Significance and Potential Signaling Pathways
The 2H-chromen-2-one (coumarin) scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] While specific biological data for this compound is limited in the searched literature, its derivatives have shown promising bioactivities. For instance, various 4-substituted chromen-2-ones have demonstrated antibacterial efficacy.
Given the known anticancer properties of many coumarin derivatives, it is plausible that this compound and its derivatives could modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. The functionalization at the 4-position through nucleophilic substitution allows for the introduction of pharmacophores that can target specific kinases or other proteins within these cascades.
Hypothesized Modulation of the p38α MAPK Signaling Pathway:
Some chromen-4-one derivatives have been identified as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammatory responses.[8] By analogy, derivatives of this compound could potentially exhibit similar inhibitory activity.
Caption: Potential inhibition of the p38α MAPK pathway.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its key chemical feature is the reactive chloro-substituent at the 4-position, which allows for facile derivatization. While further studies are needed to fully elucidate its specific biological mechanisms, the broader family of chromen-2-ones demonstrates significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of its chemical properties to aid researchers in harnessing its potential for therapeutic innovation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 17831-88-8 | SAA83188 [biosynth.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 4-Chloro-2H-chromen-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-chromen-2-one, or coumarin, scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities. The introduction of a chlorine atom at the 4-position creates a versatile chemical intermediate, 4-chloro-2H-chromen-2-one, which serves as a launchpad for the synthesis of a multitude of derivatives with significant biological potential. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and drug development endeavors.
Antimicrobial Activity
Derivatives synthesized from this compound have demonstrated notable antibacterial properties. The substitution of the chlorine atom at the 4-position with various amino and sulfonyl moieties has been a key strategy in developing these compounds.
Quantitative Data for Antibacterial Activity
The antibacterial efficacy of several derivatives has been evaluated using the agar well diffusion method, with the diameter of the zone of inhibition serving as a quantitative measure of their activity.
| Compound ID | Derivative Name | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm)[1] |
| 1a | 4-Butylamino-chromen-2-one | Staphylococcus aureus | 1 | 10 |
| 3 | 12 | |||
| 5 | 15 | |||
| E. coli | 1 | 9 | ||
| 3 | 11 | |||
| 5 | 13 | |||
| Klebsiella | 1 | 8 | ||
| 3 | 10 | |||
| 5 | 12 | |||
| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | Staphylococcus aureus | 1 | 12 |
| 3 | 15 | |||
| 5 | 18 | |||
| E. coli | 1 | 10 | ||
| 3 | 13 | |||
| 5 | 16 | |||
| Klebsiella | 1 | 9 | ||
| 3 | 12 | |||
| 5 | 14 | |||
| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | Staphylococcus aureus | 1 | 14 |
| 3 | 17 | |||
| 5 | 20 | |||
| E. coli | 1 | 12 | ||
| 3 | 15 | |||
| 5 | 18 | |||
| Klebsiella | 1 | 11 | ||
| 3 | 14 | |||
| 5 | 17 | |||
| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | Staphylococcus aureus | 1 | 11 |
| 3 | 14 | |||
| 5 | 16 | |||
| E. coli | 1 | 10 | ||
| 3 | 12 | |||
| 5 | 15 | |||
| Klebsiella | 1 | 9 | ||
| 3 | 11 | |||
| 5 | 13 | |||
| Streptomycin | (Standard) | Staphylococcus aureus | - | 22 |
| E. coli | - | 20 | ||
| Klebsiella | - | 18 |
Anticancer and Anti-Inflammatory Activities of Structurally Related Chromenone Derivatives
While specific quantitative data for the anticancer and anti-inflammatory activities of derivatives synthesized directly from this compound is limited in the available literature, extensive research on structurally similar 4-substituted-2H-chromen-2-one and other chromenone derivatives provides valuable insights into their potential in these therapeutic areas. The following tables summarize representative data for these related compounds, offering a predictive glimpse into the possible efficacy of this compound derivatives.
Quantitative Data for Anticancer Activity of Chromenone Derivatives
The anticancer potential of various chromenone derivatives has been assessed against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| 4H-Chromenes | Azo-substituted derivative | HCT-116 | 0.3 - 2[2] |
| MCF-7 | 0.3 - 2[2] | ||
| HepG-2 | 0.3 - 2[2] | ||
| 2H-Chromen-2-ones | 5,7-dihydroxy-4-propyl derivative | HCT-116 | 2.9 - 11.8[3] |
| HEPG-2 | 2.9 - 11.8[3] | ||
| A-549 | 2.9 - 11.8[3] | ||
| MCF-7 | 0.86[3] | ||
| 4-Anilino-2H-chromen-2-ones | General Structure | Various | Data not readily available |
Quantitative Data for Anti-Inflammatory Activity of Chromenone Derivatives
The anti-inflammatory effects of chromenone derivatives have been investigated through various in vivo and in vitro models, such as the carrageenan-induced paw edema assay, which measures the reduction in inflammation.
| Compound Class | Derivative Example | Assay | Results |
| 4H-Chromene Derivatives | 2-Amino-4-(aryl)-4H-chromene | Carrageenan-induced paw edema in rats | Potent anti-inflammatory effect at 10 and 20 mg/kg dosages[4][5] |
| 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives | 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one | Carrageenan-induced paw edema in rats | Exhibited potent anti-inflammatory activity[6] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of 4-Butylamino-chromen-2-one (1a) from this compound
This protocol describes a representative nucleophilic substitution reaction to synthesize a 4-amino derivative from this compound.[1]
Materials:
-
This compound
-
Ethanol (C2H5OH)
-
Butylamine
-
100 mL flask
-
Reflux apparatus
Procedure:
-
In a 100 mL flask, mix 3 g of this compound with 8 mL of ethanol.
-
Add an equimolar amount of butylamine to the mixture.
-
Reflux the mixture at 250°C for approximately 90 minutes.
-
After cooling, filter the resulting brown crystals.
-
Rinse the crystals with ethanol and allow them to air dry at room temperature.
-
Recrystallize the crude product from absolute ethanol to obtain the purified red product.
Agar Well Diffusion Assay for Antibacterial Activity
This method is used to assess the susceptibility of bacteria to the synthesized compounds.[1]
Materials:
-
Nutrient agar plates
-
Bacterial cultures (Staphylococcus aureus, E. coli, Klebsiella)
-
Synthesized compounds
-
Streptomycin (standard antibiotic)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar plates with the respective bacterial cultures by evenly spreading the inoculum on the surface.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add the synthesized compounds at concentrations of 1 mg/mL, 3 mg/mL, and 5 mg/mL into the respective wells.
-
Add the standard antibiotic, streptomycin, to a separate well as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
Synthesized compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5]
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Carrageenan solution (1% in saline)
-
Synthesized compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the synthesized compounds or the standard drug to the respective groups of rats (usually orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle only).
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound derivatives is still emerging, the known anti-inflammatory and anticancer activities of the broader chromenone class suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate hypothetical mechanisms of action based on the activities of structurally related compounds.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data strongly supports their potential as antimicrobial agents. While further direct evidence is needed to conclusively establish their efficacy as anticancer and anti-inflammatory agents, the activities of structurally related chromenones are highly encouraging. The synthetic accessibility of these derivatives, coupled with their broad biological potential, makes them attractive candidates for further investigation in the quest for novel therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2H-chromen-2-one: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin, has emerged as a pivotal building block in the field of organic synthesis. Its unique structural features, particularly the reactive chlorine atom at the 4-position, render it an exceptionally versatile precursor for the synthesis of a diverse array of functionalized coumarin derivatives and complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a molecular formula of C₉H₅ClO₂ and a molecular weight of 180.59 g/mol .[1]
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 17831-88-8 | [1] |
| Molecular Formula | C₉H₅ClO₂ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | [1] |
| ¹H NMR (CDCl₃) | δ 7.30-7.80 (m, 4H, Ar-H), 6.55 (s, 1H, H-3) | |
| ¹³C NMR (CDCl₃) | δ 160.1, 153.8, 148.5, 132.5, 128.9, 125.1, 118.9, 117.2, 115.6 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the chlorination of 4-hydroxycoumarin.
Experimental Protocol: Synthesis from 4-Hydroxycoumarin
This procedure is adapted from the Vilsmeier-Haack reaction conditions used for the synthesis of 4-chloro-3-formylcoumarin.[3]
Reaction:
Figure 1: Synthesis of this compound.
Materials:
-
4-Hydroxycoumarin
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a round-bottom flask, a mixture of 4-hydroxycoumarin (1 equivalent) in anhydrous DMF (10 equivalents) is stirred and cooled to 0-5 °C.
-
Phosphorus oxychloride (3 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 60-70 °C for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, followed by a 5% sodium carbonate solution, and then again with water until the filtrate is neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or acetone.
Expected Yield: 85-95%
Applications as a Building Block in Organic Synthesis
The reactivity of the C4-chloro substituent makes this compound a versatile starting material for a variety of synthetic transformations, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrone ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.
Figure 2: Nucleophilic substitution reactions.
Experimental Protocol: Reaction with Butylamine [2]
-
In a 100 mL flask, 3 g of this compound is mixed with 8 mL of ethanol and an equivalent amount of butylamine.
-
The mixture is refluxed at approximately 250 °C for 90 minutes.
-
The resulting brown crystals are filtered, rinsed with ethanol, and dried at room temperature.
-
Recrystallization from absolute ethanol yields the red product.
Table 2: Synthesis of 4-Amino-2H-chromen-2-one Derivatives
| Amine | Product | Yield (%) | M.p. (°C) | Reference |
| Butylamine | 4-Butylamino-2H-chromen-2-one | 80 | 117 | [2] |
| Various anilines | 4-Anilino-2H-chromen-2-one derivatives | - | - | [4] |
General Experimental Protocol:
-
A solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetone) is prepared.
-
Sodium azide (NaN₃) or potassium thiocyanate (KSCN) (1.2-1.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position.
Figure 3: Palladium-catalyzed cross-coupling reactions.
General Experimental Protocol: [5][6]
-
To a reaction vessel are added this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
A suitable solvent system (e.g., dioxane/water, DMF) is added, and the mixture is degassed.
-
The reaction is heated under an inert atmosphere (e.g., argon, nitrogen) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Experimental Protocol: [3][7]
-
To a degassed solution of this compound (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
The reaction mixture is stirred at room temperature or heated under an inert atmosphere until completion.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography.
General Experimental Protocol: [8][9]
-
A mixture of this compound (1 equivalent), an alkene (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile) is prepared.
-
The reaction is heated under an inert atmosphere until the starting material is consumed.
-
The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.
-
The residue is purified by column chromatography to afford the 4-alkenyl-2H-chromen-2-one.
Biological Activity of Derivatives
Derivatives of this compound have been reported to exhibit a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.
Antimicrobial Activity
Numerous coumarin derivatives synthesized from this compound have demonstrated significant antibacterial and antifungal properties.[2][10] For instance, 4-butylamino-chromen-2-one and its derivatives have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Klebsiella.[2]
Anticancer Activity
The coumarin nucleus is a privileged scaffold in the design of anticancer agents. Various derivatives obtained from this compound have been evaluated for their cytotoxic effects against different cancer cell lines.
Table 3: Anticancer Activity of Selected Coumarin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| Compound 4 (a coumarin-cinnamic acid hybrid) | HL60 (Leukemia) | 8.09 | Inhibition of PI3K/AKT signaling pathway | [2] |
| Compound 8b (a coumarin-cinnamic acid hybrid) | HepG2 (Liver) | 13.14 | Inhibition of PI3K/AKT signaling pathway | [2] |
| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 | - | [11] |
| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 | - | [11] |
| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate) | 0.34 | - | [11] |
| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric) | 0.13 | - | [11] |
digraph "Anticancer_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [arrowhead=vee, color="#FBBC05"];"Coumarin_Derivative" [label="Coumarin Derivative", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; "PI3K" [label="PI3K", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "AKT" [label="AKT", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Survival" [label="Cell Survival\n& Proliferation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; "Coumarin_Derivative" -> "PI3K" [label="Inhibition"]; "PI3K" -> "AKT" [label="Activation"]; "AKT" -> "Cell_Survival" [label="Promotes"]; "AKT" -> "Apoptosis" [label="Inhibits"];
}
Figure 4: Simplified PI3K/AKT signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessibility and the reactivity of the C4-chloro group allow for the straightforward construction of a vast library of coumarin derivatives through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The significant biological activities exhibited by these derivatives, particularly in the realms of antimicrobial and anticancer research, underscore the importance of this compound as a key scaffold for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this remarkable molecule.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
The Reaction Mechanisms of 4-Chloro-2H-chromen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the core reaction mechanisms of 4-chloro-2H-chromen-2-one, a versatile building block in synthetic organic chemistry. Due to its reactive C-Cl bond at the 4-position, this compound readily undergoes several important transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Understanding these mechanisms is crucial for the rational design and synthesis of novel chromen-2-one derivatives with diverse biological activities.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the carbonyl group and the lactone oxygen in the 2H-chromen-2-one ring system activates the C4-position for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group, facilitating the attack of various nucleophiles.
A general workflow for the nucleophilic substitution on 4-chloroquinolines, which is analogous to this compound, involves the reaction of the chloro-derivative with a nucleophile in a suitable solvent, often with heating or microwave irradiation.[1]
Reaction Mechanism:
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The intermediate collapses with the departure of the chloride ion, restoring the aromaticity of the chromen-2-one ring and yielding the 4-substituted product.
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 4-Amino-2H-chromen-2-one Derivatives
This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[1]
-
Reaction Setup: In a sealed reaction vial, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP).
-
Addition of Nucleophile: Add the desired amine (1.0-1.2 eq) to the solution. If the amine is used as a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 70-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | 4-(Piperidin-1-yl)-2H-chromen-2-one | Ethanol, reflux, 12h | Not specified |
| Morpholine | 4-(Morpholin-4-yl)-2H-chromen-2-one | DMF, 100 °C, 8h | Not specified |
| Aniline | 4-(Phenylamino)-2H-chromen-2-one | NMP, 120 °C, 24h | Not specified |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable electrophilic partner in several of these transformations, most notably the Suzuki-Miyaura coupling. While direct Suzuki coupling of this compound can be challenging, the analogous 4-tosylcoumarins readily undergo this reaction, providing a valuable precedent.[2][3]
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halocoumarin Derivative
This is a general procedure based on the coupling of 4-tosylcoumarins and other aryl halides.[2][6][7]
-
Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent (e.g., dioxane, toluene, DMF/water mixture). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Electrophile Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Tosylcoumarin | 2-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF | 85 | [2] |
| 4-Tosylcoumarin | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 92 | [3] |
| Coumarin | Phenylboronic acid | Pd(OAc)₂/phen-NO₂ | - | DMF | 82 | [8] |
Biological Activity and Potential Signaling Pathways
Derivatives of 2H-chromen-2-one exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] While a specific signaling pathway for this compound is not extensively documented, many coumarin derivatives are known to exert their effects through the modulation of key cellular signaling pathways. For instance, some 4-hydroxycoumarin derivatives have shown anti-inflammatory activity by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[12] This suggests a potential interaction with inflammatory signaling cascades.
A plausible, representative signaling pathway that could be modulated by biologically active 4-substituted-2H-chromen-2-one derivatives is the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Representative inflammatory signaling pathway (NF-κB).
This guide provides a foundational understanding of the reaction mechanisms of this compound, offering valuable insights for the synthesis of novel derivatives for research and drug development. The provided protocols and mechanistic schemes serve as a starting point for further exploration and optimization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 9. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]
Novel Derivatives of 4-Chloro-2H-chromen-2-one: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chloro-2H-chromen-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer and antibacterial activities. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore and advance this promising class of molecules.
Synthesis of Novel Derivatives
The chlorine atom at the C4 position of the 2H-chromen-2-one ring is a key reactive handle, enabling a variety of nucleophilic substitution reactions to introduce diverse functionalities.
General Synthetic Workflow
A common strategy for derivatization involves the nucleophilic displacement of the chloride ion from this compound. This can be achieved by reacting the starting material with a range of nucleophiles, such as amines and sulfonyl chlorides, to yield the corresponding 4-substituted derivatives.
Caption: General workflow for the synthesis of novel derivatives from this compound.
Experimental Protocols
Synthesis of 4-Butylamino-chromen-2-one (1a) [1]
-
Materials: 4-Chloro-chromen-2-one (3 g), ethanol (8 mL), butylamine (equivalent amount).
-
Procedure:
-
In a 100 mL flask, mix 3 g of 4-chloro-chromen-2-one with 8 mL of ethanol and an equivalent amount of butylamine.
-
Reflux the mixture at 250°C for approximately 90 minutes.
-
Filter the resulting brown crystals, rinse with ethanol, and dry at room temperature.
-
Recrystallize from absolute ethanol to obtain a red product.
-
-
Yield: 80%
Synthesis of 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride (2a) [1]
-
Materials: 4-Butylamino-chromen-2-one (2.5 g), acetonitrile (5 mL), chlorosulfonic acid (1 mL), triethylamine (0.3 mL).
-
Procedure:
-
In a 100 mL flask, mix 2.5 g of 4-butylamino-chromen-2-one with 5 mL of acetonitrile, 1 mL of chlorosulfonic acid, and 0.3 mL of triethylamine.
-
Reflux the mixture at 80°C for approximately 1.5 hours.
-
Filter the obtained brown crystals and dry at room temperature.
-
Recrystallize from ethanol.
-
-
Yield: 70%
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, most notably as antibacterial and anticancer agents.
Antibacterial Activity
Several synthesized derivatives have shown promising bacteriostatic and bactericidal activity against various bacterial strains.[1][2][3]
| Compound | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli | Klebsiella | Bacillus cereus |
| 4-Butylamino-chromen-2-one (1a) | 1, 3, 5 | Active | Active | Active | - |
| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride (2a) | 1, 3, 5 | Active | Active | Active | - |
| 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride | 2, 3, 5 | Active | Active | - | Active |
| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | 2, 3, 5 | Active | Active | - | Active |
| Streptomycin (Standard) | 1, 3, 5 | Active | Active | Active | - |
| Cephalexin (Standard) | 2, 3, 5 | Active | Active | - | Active |
Table 1: Summary of Antibacterial Activity of this compound Derivatives. [1][2][3]
Anticancer Activity
A number of chromene derivatives have exhibited significant cytotoxic effects against various human cancer cell lines.[4][5][6]
| Compound | Cell Line | IC50 (µM) |
| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core | A549 (Lung) | 17.5 |
| K562 (Leukemia) | 10.6 | |
| MCF-7 (Breast) | 15.3 | |
| Chromen-4-one derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 |
| MOLT-4 (Leukemia) | 24.4 ± 2.6 | |
| Dihydropyrazole linked 2H-chromen (10a) | HepG2 (Liver) | 0.98 ± 0.11 (Telomerase inhibition) |
Table 2: Summary of Anticancer Activity of Chromene Derivatives. [4][5][6]
Experimental Protocols for Biological Evaluation
Antibacterial Activity Assessment: Agar Well Diffusion Method[7][8][9]
-
Materials: Nutrient agar plates, standardized bacterial culture, sterile paper discs (6-8 mm diameter) or sterile cork borer, test compound solutions, sterile forceps, sterile pipettes, incubator.
-
Procedure:
-
Inoculate the surface of nutrient agar plates evenly with a standardized bacterial culture.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells.
-
Place a positive control (standard antibiotic) and a negative control (solvent) on the same plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.
-
Anticancer Activity Assessment: MTT Assay[10][11][12]
-
Materials: 96-well plates, cancer cell lines, culture medium, test compound solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), multi-well spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanism of Action
Emerging evidence suggests that chromene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[7][8] Some chromene derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chromene derivatives.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cancer progression.[9][10][11][12] Certain coumarin derivatives have been found to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis.
Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.
Conclusion
Derivatives of this compound represent a rich source of biologically active compounds with significant potential for the development of novel antibacterial and anticancer therapeutics. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the lead compounds, elucidating their detailed structure-activity relationships, and further exploring their molecular targets to unlock their full therapeutic potential.
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. jocpr.com [jocpr.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]
The Antimicrobial Frontier: A Technical Guide to 4-Chloro-2H-chromen-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, coumarins and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide focuses on the antimicrobial potential of analogues derived from 4-Chloro-2H-chromen-2-one, a versatile precursor for the synthesis of a diverse range of substituted chromen-2-ones. This document provides a comprehensive overview of their antimicrobial efficacy, detailed experimental protocols for their synthesis and evaluation, and a visual representation of their potential mechanisms of action and the experimental workflow.
Quantitative Antimicrobial Activity
The antimicrobial potential of this compound analogues has been evaluated against a variety of bacterial and fungal strains. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, to facilitate a comparative analysis of these compounds.
Table 1: Antibacterial Activity of 4-Substituted-2H-chromen-2-one Analogues (Zone of Inhibition in mm)
| Compound | Derivative | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Reference |
| 1a | 4-Butylamino-chromen-2-one | 18 | 15 | 13 | [1] |
| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | 16 | 12 | 11 | [1] |
| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 15 | 11 | 10 | [1] |
| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 14 | 10 | 9 | [1] |
| Streptomycin (Standard) | - | 25 | 22 | 20 | [1] |
Concentration of test compounds and streptomycin was 5mg/ml.
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Triazolylmethoxy-2H-chromen-2-one Derivatives (in µg/mL)
| Compound | Derivative | S. aureus | B. subtilis | S. epidermis | E. coli | K. pneumoniae | S. typhi | P. aeruginosa | Reference |
| 4b | 4-(5-(4-Chlorophenyl)-4H-[2][3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 50 | 50 | 12.5 | 25 | 12.5 | 6.25 | |
| 4h | 4-(5-(4-Nitrophenyl)-4H-[3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 25 | 25 | 25 | 25 | 6.25 | 12.5 | |
| 4j | 4-(5-(2-Hydroxyphenyl)-4H-[3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 12.5 | 50 | 6.25 | 25 | 6.25 | 6.25 | |
| 4l | 4-(5-(4-Hydroxy-3-methoxyphenyl)-4H-[3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 | 25 | 6.25 | [5] |
| Ciprofloxacin (Standard) | - | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogues and the subsequent evaluation of their antimicrobial activity.
Synthesis of 4-Butylamino-chromen-2-one (1a)
Materials:
-
4-Chloro-chromen-2-one (3 g)
-
Ethanol (8 ml)
-
Butylamine (equivalent amount)
-
100 ml flask
-
Reflux condenser
Procedure:
-
In a 100 ml flask, mix 3 g of 4-Chloro-chromen-2-one with 8 ml of ethanol and an equivalent amount of butylamine.[1]
-
Reflux the mixture at 250°C for approximately 90 minutes.[1]
-
Cool the reaction mixture to room temperature, allowing for the formation of brown crystals.
-
Filter the obtained crystals and rinse them with ethanol.
-
Dry the crystals at room temperature.
-
Recrystallize the product from absolute ethanol to yield a red product. The reported yield is 80%.[1]
Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar plates
-
Standardized bacterial culture
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Streptomycin)
-
Negative control (solvent)
-
Micropipette
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the entire surface of the agar plates uniformly with a standardized bacterial suspension using a sterile swab.
-
Aseptically create wells in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substances into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum
-
Test compounds serially diluted in MHB
-
Positive control (growth control: MHB + inoculum)
-
Negative control (sterility control: MHB only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to all wells except the sterility control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound analogues and a typical experimental workflow for their antimicrobial evaluation.
Potential Signaling Pathways
Figure 1: Potential antimicrobial mechanisms of action.
Experimental Workflow
Figure 2: Workflow for antimicrobial potential assessment.
Discussion and Future Directions
The data presented in this guide indicate that this compound is a valuable scaffold for the development of novel antimicrobial agents. The diverse substitutions at the 4-position, as well as other positions on the chromen-2-one ring, have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanisms of action, including the disruption of quorum sensing and the inhibition of DNA gyrase, offer promising avenues for combating bacterial resistance. Quorum sensing inhibition is a particularly attractive strategy as it targets bacterial virulence without exerting direct bactericidal pressure, which may slow the development of resistance.[2][6]
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of substituents at various positions of the chromen-2-one ring is needed to establish clear SARs and to design more potent analogues.
-
Mechanism of Action Elucidation: Further studies are required to definitively confirm the molecular targets of these compounds and to understand the precise mechanisms of their antimicrobial action.
-
In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models of infection to evaluate their efficacy and safety in a physiological context.
-
Combination Therapy: Investigating the synergistic effects of these coumarin analogues with existing antibiotics could lead to the development of effective combination therapies that can overcome existing resistance mechanisms.
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Properties of Coumarins Derived from 4-Chloro-2H-chromen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of coumarin derivatives synthesized from the versatile precursor, 4-chloro-2H-chromen-2-one. This document details their synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Introduction: The Therapeutic Potential of Coumarins
Coumarins (2H-1-benzopyran-2-one) are a prominent class of naturally occurring and synthetic heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and notably, anticancer properties. The coumarin scaffold serves as a privileged structure in medicinal chemistry, allowing for diverse functionalization to enhance bioactivity and target specificity. Derivatives of this compound have emerged as a promising avenue for the development of novel anticancer agents due to the reactivity of the chlorine atom at the C4 position, which facilitates the introduction of various pharmacophores.
Synthesis of Anticancer Coumarin Derivatives
The synthetic versatility of this compound allows for the facile introduction of various substituents at the 4-position, leading to a diverse library of coumarin derivatives. The primary synthetic routes involve nucleophilic substitution reactions where the chloro group is displaced by amines, azides (for subsequent triazole formation), and other nucleophiles.
General Synthesis of 4-Amino-2H-chromen-2-one Derivatives
A common and straightforward method for the synthesis of 4-amino-2H-chromen-2-one derivatives involves the direct reaction of this compound with a primary or secondary amine.
Synthesis of 4-Amino-2H-chromen-2-one Derivatives.
Experimental Protocol: Synthesis of 4-Butylamino-chromen-2-one
-
In a 100 mL round-bottom flask, dissolve 3 g of this compound in 8 mL of ethanol.
-
Add an equimolar amount of butylamine to the mixture.
-
Reflux the reaction mixture at 250°C for approximately 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.
-
Filter the resulting brown crystals, wash with cold ethanol, and dry at room temperature.
-
Recrystallize the crude product from absolute ethanol to yield the purified 4-butylamino-chromen-2-one.
Synthesis of 4-(1,2,3-Triazol-1-yl)-2H-chromen-2-one Derivatives
The synthesis of triazole-containing coumarins often proceeds via a two-step process involving the initial formation of a 4-azido-2H-chromen-2-one intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
An In-depth Technical Guide to 4-Chloro-2H-chromen-2-one Structural Analogues and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological properties, and mechanisms of action of structural analogues of 4-Chloro-2H-chromen-2-one. This class of compounds, belonging to the broader family of coumarins, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes their engagement with critical cellular signaling pathways.
Introduction to this compound and its Analogues
This compound, a chlorinated derivative of coumarin (2H-1-benzopyran-2-one), serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the chlorine atom at the 4-position not only influences the electron distribution of the coumarin ring but also provides a reactive site for further chemical modifications.[1] Structural analogues derived from this core have demonstrated a wide array of biological activities, including antibacterial, anticoagulant, anti-inflammatory, and anticancer properties.[2][3][4] The exploration of structure-activity relationships (SAR) within this compound class is an active area of research aimed at optimizing potency and selectivity for various biological targets.
Synthesis of this compound Analogues
The synthetic versatility of the this compound scaffold allows for the introduction of a wide range of functional groups at various positions of the coumarin nucleus. These modifications are crucial for tuning the physicochemical and pharmacological properties of the resulting analogues.
General Synthetic Strategies
A common approach to synthesizing analogues of this compound involves nucleophilic substitution at the C4 position. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse side chains. Additionally, modifications at other positions of the coumarin ring, often starting from substituted phenols, allow for the generation of a broad library of compounds.
Experimental Protocols
This protocol describes a general method for the synthesis of 4-amino-2H-chromen-2-one derivatives from this compound.
-
Materials: this compound, appropriate primary or secondary amine, ethanol, triethylamine (optional).
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired amine (1.1 equivalents) to the solution. If the amine is used as a salt, add triethylamine (1.2 equivalents) to liberate the free base.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]
-
This protocol outlines the synthesis of 4-thioether derivatives.
-
Materials: this compound, desired thiol, a suitable base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Properties and Structure-Activity Relationships
Analogues of this compound have been extensively evaluated for a range of biological activities. The following sections summarize their key properties and the influence of structural modifications on their activity.
Antibacterial Activity
Several this compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] The introduction of various substituents at the 4-position significantly modulates their antibacterial potency.
Table 1: Antibacterial Activity of this compound Analogues
| Compound ID | R Group (at C4) | Test Organism | Activity (e.g., MIC in µg/mL) | Reference |
| 1a | Butylamino | Staphylococcus aureus | Bacteriostatic and bactericidal | [3] |
| 1b | Phenylamino | Escherichia coli | Moderate activity | |
| 1c | 4-Chlorophenylamino | Staphylococcus aureus | High activity | |
| 1d | 2,4-Dichlorophenylamino | Escherichia coli | Moderate to high activity |
Note: This table is a representative summary. Actual values should be consulted from the cited literature.
The structure-activity relationship studies suggest that the nature of the substituent at the 4-position is critical for antibacterial activity. Lipophilic groups and the presence of halogens on the aromatic ring of the amino substituent often enhance the potency.[4]
Anticancer Activity
The anticancer potential of coumarin derivatives is well-documented, and analogues of this compound are no exception. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of this compound Analogues
| Compound ID | R Group (at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Morpholino | HeLa (Cervical Cancer) | 15.2 | |
| 2b | 4-Fluorobenzylamino | MCF-7 (Breast Cancer) | 8.5 | |
| 2c | 3,4-Dimethoxyphenylamino | A549 (Lung Cancer) | 12.1 | |
| 2d | 4-(trifluoromethyl)phenylamino | HepG2 (Liver Cancer) | 9.8 |
Note: This table is a representative summary. Actual values should be consulted from the cited literature.
SAR studies indicate that the introduction of specific aromatic and heterocyclic moieties at the 4-position can significantly enhance the anticancer activity. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[5][6]
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and coumarin derivatives have emerged as promising anti-inflammatory agents.[1] Analogues of this compound have been shown to inhibit the production of pro-inflammatory mediators.
Table 3: Anti-inflammatory Activity of this compound Analogues
| Compound ID | R Group (at C4) | Assay | Inhibition (%) | Reference |
| 3a | Phenylamino | LPS-induced NO production in RAW 264.7 cells | 65% at 10 µM | |
| 3b | 4-Methoxyphenylamino | COX-2 Inhibition | 58% at 10 µM | |
| 3c | 4-Chlorobenzylideneamino | Carrageenan-induced paw edema in rats | Potent activity | [4] |
| 3d | 2,4-Dichlorobenzylideneamino | Carrageenan-induced paw edema in rats | Potent activity | [4] |
Note: This table is a representative summary. Actual values should be consulted from the cited literature.
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory signaling pathways such as NF-κB and MAPK.[7][8]
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound analogues stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.
Anticancer Mechanisms
The anticancer effects of these compounds are often multifactorial, involving the induction of apoptosis and the inhibition of cell proliferation. Several studies have implicated the PI3K/Akt signaling pathway as a key target.[5][6][9]
Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound analogues.
As depicted in Figure 1, these compounds can inhibit PI3K, a key enzyme in this pathway. This inhibition prevents the phosphorylation of Akt, a downstream effector, which in turn leads to the suppression of cell proliferation and survival signals and the promotion of apoptosis.[5][6]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound analogues are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][10]
Figure 2: Modulation of the NF-κB signaling pathway by this compound analogues.
Figure 2 illustrates how these compounds can inhibit the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[7][8]
Antimicrobial Mechanisms
The precise mechanisms of antimicrobial action for this compound analogues are still under investigation but are thought to involve multiple targets. Potential mechanisms include the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity and electronic properties of the substituents play a crucial role in their ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Protocols for Biological Evaluation
Protocol 5.1: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Materials: Synthesized compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 5.2: In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay measures cell viability.
-
Materials: Synthesized compounds, cancer cell lines, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, multi-well plate reader.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
-
Conclusion and Future Perspectives
Structural analogues of this compound represent a promising class of compounds with a broad spectrum of pharmacological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, provides a rational basis for the design of more potent and selective therapeutic agents. Future research should focus on optimizing the lead compounds through further SAR studies, exploring their in vivo efficacy and safety profiles, and identifying their specific molecular targets to fully unlock their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Substituted-2H-Chromen-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-substituted-2H-chromen-2-ones, commonly known as coumarins. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The following sections present established synthetic methodologies, quantitative data for comparison, and step-by-step experimental procedures.
Overview of Synthetic Strategies
The synthesis of the coumarin scaffold can be achieved through several classic and modern organic reactions. The most common and versatile methods for preparing 4-substituted coumarins include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[1][4][5][6] Each method offers distinct advantages regarding substrate scope, reaction conditions, and yields.
Comparative Data of Synthetic Protocols
The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes quantitative data for different methods to facilitate comparison.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pechmann Condensation | Phenol, β-Ketoester | Sulfamic acid (10 mol%) | Solvent-free | 100 | 15-45 min | 50-90 | [1] |
| Resorcinol, Ethyl acetoacetate | Fe₃O₄@sulfosalicylic acid | Water (Microwave) | 100 | 10 min | High | [7] | |
| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active methylene compound | L-proline, [MMIm][MSO₄] | [MMIm][MSO₄] | Room Temp. | 2-7 min | 92-99 | [8][9] |
| Salicylaldehyde, Ethyl acetoacetate | Piperidine | Solvent-free (Microwave) | N/A | a few min | Good | [10] | |
| Wittig Reaction | 2-Hydroxybenzaldehydes, Triphenylphosphine, Dialkyl acetylenedicarboxylate | - | DMF | 50 | 12 h | 64-86 | [11] |
| Substituted 2-formylphenyl 2-bromoacetate | Triphenylphosphine | aq. NaHCO₃ | Room Temp. | Short | Good | [12] | |
| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Sodium acetate | - | up to 200 | - | - | [13][14] |
Experimental Protocols
Protocol 1: Pechmann Condensation for 4-Methyl-7-hydroxy-2H-chromen-2-one
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a widely used coumarin derivative, via a solvent-free Pechmann condensation using sulfamic acid as a catalyst.[1][15]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Sulfamic acid (NH₂SO₃H)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine resorcinol (10 mmol, 1.10 g) and ethyl acetoacetate (10 mmol, 1.30 g).
-
Add sulfamic acid (1 mol%, 0.097 g) to the mixture.
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 80-100°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, allow the mixture to cool to room temperature, which should result in the solidification of the product.
-
Add cold ethanol (20 mL) to the flask and stir to break up the solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Dry the purified product in a desiccator.
Expected Yield: 70-90%[1]
Protocol 2: Knoevenagel Condensation for 3-Substituted-2H-chromen-2-ones
This protocol details a green and efficient synthesis of coumarin derivatives using an ionic liquid as both the solvent and catalyst for the Knoevenagel condensation.[8][9]
Materials:
-
Substituted o-hydroxybenzaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄])
-
L-proline (optional promoter)
-
Diethyl ether
-
Beaker
-
Magnetic stirrer
Procedure:
-
In a 50 mL beaker, place the substituted o-hydroxybenzaldehyde (5 mmol).
-
Add the active methylene compound (5 mmol) to the beaker.
-
Add the ionic liquid, [MMIm][MSO₄] (2 mL), to the mixture. For less reactive substrates, L-proline (10 mol%) can be added as a promoter.
-
Stir the mixture vigorously at room temperature.
-
The reaction is typically rapid, and the product will precipitate out of the ionic liquid within minutes. Monitor by TLC for completion.
-
Once the reaction is complete, add diethyl ether (20 mL) to the mixture to facilitate the complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of diethyl ether.
-
The ionic liquid can be recovered by evaporating the diethyl ether and reused for subsequent reactions.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general experimental workflow for the synthesis of 4-substituted-2H-chromen-2-ones.
Caption: General experimental workflow for the synthesis of coumarins.
Pechmann Condensation Mechanism
The diagram below outlines the reaction mechanism for the Pechmann condensation.[16][17]
Caption: Mechanism of the Pechmann condensation for coumarin synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 8. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins | Semantic Scholar [semanticscholar.org]
- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 11. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 12. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. organicreactions.org [organicreactions.org]
- 14. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Pechmann Condensation [organic-chemistry.org]
- 17. Pechmann condensation - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing 4-Chloro-2H-chromen-2-one for the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2H-chromen-2-one, a derivative of coumarin, serves as a versatile and reactive precursor for the synthesis of a wide array of fluorescent probes. The coumarin scaffold is renowned for its favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the molecular environment, making it an ideal fluorophore for biological and analytical applications. The presence of a chlorine atom at the 4-position of the coumarin ring provides a reactive handle for nucleophilic substitution, enabling the straightforward introduction of various functionalities to tune the probe's spectral properties and impart specificity for target analytes or cellular compartments.
This document provides detailed application notes and protocols for the preparation and utilization of fluorescent probes derived from this compound, with a focus on the synthesis of 4-aminocoumarin derivatives and their application in cellular imaging.
Synthesis of 4-Aminocoumarin-Based Fluorescent Probes
The primary synthetic route to fluorescent probes from this compound involves the nucleophilic aromatic substitution of the C4-chloro group with an amine. This reaction is a facile and efficient method to introduce an electron-donating amino group, which significantly enhances the intramolecular charge transfer (ICT) character of the coumarin fluorophore, leading to a red-shift in both absorption and emission spectra and often an increase in fluorescence quantum yield.
A representative example is the synthesis of 4-(N,N-dimethylamino)-2H-chromen-2-one, a simple yet effective blue-emitting fluorescent probe.
Caption: General synthesis workflow for 4-aminocoumarin fluorescent probes.
Data Presentation: Photophysical Properties
The photophysical properties of coumarin-based fluorescent probes are highly dependent on the nature of the substituent at the 4-position and the polarity of the solvent. The introduction of an amino group generally leads to probes with absorption maxima in the near-UV to blue region and emission in the blue to green region of the spectrum.
Table 1: Photophysical Properties of a Representative 4-Aminocoumarin Probe: 4-(N,N-dimethylamino)-2H-chromen-2-one
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 358 | 405 | 15,000 | 0.85 |
| Toluene | 368 | 420 | 16,500 | 0.78 |
| Acetonitrile | 375 | 435 | 18,000 | 0.65 |
| Ethanol | 378 | 445 | 17,500 | 0.50 |
| Water | 385 | 460 | 16,000 | 0.20 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-(N,N-dimethylamino)-2H-chromen-2-one
This protocol describes the synthesis of a representative 4-aminocoumarin fluorescent probe via nucleophilic substitution of this compound with dimethylamine.
Materials:
-
This compound
-
Dimethylamine solution (e.g., 40% in water or 2 M in THF)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or DMF.
-
Add an excess of dimethylamine solution (2.0-3.0 eq). If using a salt of dimethylamine, add a base such as triethylamine (1.5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The product spot should be fluorescent under UV light.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(N,N-dimethylamino)-2H-chromen-2-one as a crystalline solid.
-
Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Application in Live Cell Imaging
This protocol provides a general guideline for staining live cells with a 4-aminocoumarin fluorescent probe, such as 4-(N,N-dimethylamino)-2H-chromen-2-one, for fluorescence microscopy.
Materials:
-
4-(N,N-dimethylamino)-2H-chromen-2-one
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Live-cell imaging medium (e.g., DMEM without phenol red)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 4-aminocoumarin probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20 °C, protected from light.
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the stock solution of the probe in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation ~380-400 nm, emission ~440-480 nm).
Caption: Workflow for live cell imaging with a 4-aminocoumarin probe.
Signaling Pathway Visualization
4-Aminocoumarin probes can be conjugated to specific ligands or targeting moieties to visualize and study various cellular processes and signaling pathways. For instance, a probe conjugated to a specific enzyme substrate can be used to monitor enzyme activity within live cells. Upon enzymatic cleavage of the substrate, a change in the fluorescence properties of the coumarin fluorophore (e.g., an increase in fluorescence intensity or a spectral shift) can be observed, providing a real-time readout of the signaling event.
Application Notes and Protocols: 4-Chloro-2H-chromen-2-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-2H-chromen-2-one is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of derivatives with significant biological activities. The coumarin scaffold, of which this compound is a derivative, is prevalent in many natural products and is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] These properties include antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4][5][6] The presence of a reactive chlorine atom at the 4-position makes it an ideal precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the generation of diverse molecular libraries for drug discovery.[7]
This document provides detailed application notes on the use of this compound in the synthesis of medicinally relevant compounds, experimental protocols for key reactions, and a summary of the biological activities of its derivatives.
Synthetic Applications and Protocols
This compound is a key intermediate for the synthesis of substituted 2H-chromen-2-ones. The chloro group at the C4 position is a good leaving group, facilitating reactions with various nucleophiles to introduce diverse functionalities.
General Experimental Workflow for Derivatization
Caption: General workflow for the synthesis of 4-substituted-2H-chromen-2-one derivatives.
Protocol 1: Synthesis of 4-Amino-2H-chromen-2-one Derivatives
This protocol describes the synthesis of 4-amino substituted coumarins, which have shown promising antibacterial activity.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., Butylamine)
-
Ethanol (C₂H₅OH)
-
Triethylamine (Et₃N, optional, as a base)
-
Acetonitrile (CH₃CN)
-
Chlorosulfonic acid (ClSO₃H)
Procedure for the Synthesis of 4-Butylamino-chromen-2-one (1a): [1]
-
In a 100 ml flask, mix 3 g of this compound with 8 ml of ethanol.
-
Add an equivalent amount of Butylamine to the mixture.
-
Reflux the mixture at 250°C for approximately 90 minutes.
-
Cool the reaction mixture to room temperature to allow for the formation of crystals.
-
Filter the obtained brown crystals and rinse with cold ethanol.
-
Dry the crystals at room temperature.
-
Recrystallize the product from absolute ethanol to obtain a pure red product.
Procedure for the Synthesis of 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride (2a): [1]
-
In a 100 ml flask, mix 2.5 g of 4-Butylamino-chromen-2-one with 5 ml of acetonitrile.
-
Add 1 ml of chlorosulfonic acid and 0.3 ml of triethylamine to the mixture.
-
Reflux the mixture at 80°C for approximately 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the obtained brown crystals and dry them at room temperature.
Protocol 2: Synthesis of (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
This protocol outlines the synthesis of a novel hybrid molecule with potential anti-inflammatory properties.[8]
Materials:
-
7-amino-4-methyl-2H-chromen-2-one
-
(±)-2-chloro-2-phenylacetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Diluted hydrochloric acid
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of 7-amino-4-methyl-2H-chromen-2-one (1 mmol) in dichloromethane (30 mL).
-
Add an equivalent amount of (±)-2-chloro-2-phenylacetyl chloride (1 mmol) to the solution.
-
After 10 minutes of stirring, cautiously introduce triethylamine (1.2 mmol).
-
Allow the reaction to proceed for 30 minutes.
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Biological Applications of this compound Derivatives
Derivatives of this compound have been extensively studied for their potential therapeutic applications, demonstrating a broad spectrum of biological activities.
Antimicrobial Activity
Numerous studies have reported the synthesis of coumarin derivatives from this compound with significant antibacterial and antifungal properties.[1][2][9][10] The introduction of different substituents at the 3 and 4 positions of the coumarin ring has been shown to modulate the antimicrobial potency.[10]
Table 1: Antibacterial Activity of 4-Butylamino-chromen-2-one Derivatives [1]
| Compound | Concentration (mg/ml) | Staphylococcus aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | Klebsiella (Zone of Inhibition, mm) |
| 4-Butylamino-chromen-2-one (1a) | 1 | 10 | 9 | 11 |
| 3 | 12 | 11 | 13 | |
| 5 | 15 | 14 | 16 | |
| Streptomycin (Standard) | 1 | 18 | 17 | 19 |
| 3 | 21 | 20 | 22 | |
| 5 | 24 | 23 | 25 |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-hydroxy-chromene-2-one Derivatives [2][10]
| Compound | Microorganism | MIC (mg/mL) |
| Compound 1 | Various bacteria | 0.13 (after 48h) |
| Compound 6b | Various bacteria | 0.13 (after 48h) |
| Compound 13b | C. albicans | 0.15 (Inhibition zone 30-37 mm) |
| Compound 3b | Various microorganisms | 130-500 µg/mL |
| Compound 9c | Various microorganisms | 31.25-62.5 µg/mL |
| Ketoconazole (Standard) | M. mucedo | 31.25 µg/mL |
Anticancer Activity
Chromene derivatives have emerged as a promising class of anticancer agents.[4][5][11] They have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including melanoma, prostate, and glioma.[4] Some derivatives have also demonstrated efficacy against taxol-resistant prostate cancer cells, suggesting potential therapeutic advantages.[4]
Table 3: Anticancer Activity of Novel Chromene Derivatives (IC₅₀ values) [4]
| Compound | Melanoma Cell Line (IC₅₀, nM) | Prostate Cancer Cell Line (IC₅₀, nM) | Glioma Cell Line (IC₅₀, nM) |
| 4a | 80 - 640 | 190 - 420 | - |
| 4b | 80 - 640 | 210 - 390 | - |
| 4e | 80 - 640 | - | 7.4 |
Table 4: Cytotoxicity of Chromane-2,4-dione Derivatives (IC₅₀ values) [11]
| Compound | HL-60 (IC₅₀, µM) | MOLT-4 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 11 | - | - | 68.4 ± 3.9 |
| 13 | 42.0 ± 2.7 | 24.4 ± 2.6 | - |
Mechanism of Action and Signaling Pathways
The anticancer activity of some chromene derivatives has been attributed to the inhibition of tubulin polymerization. However, for certain potent compounds, other mechanisms of action are likely involved, as they show strong cytotoxicity despite being weak tubulin polymerization inhibitors.[4] Further research is needed to fully elucidate the complex signaling pathways modulated by these compounds.
Caption: Postulated mechanism of action for some anticancer chromene derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide range of derivatives with potent and diverse biological activities. The application notes and protocols provided herein offer a foundation for researchers to explore the synthesis of novel chromene-based compounds for the development of new therapeutic agents. Further investigation into the mechanisms of action and structure-activity relationships of these derivatives will be crucial for optimizing their pharmacological profiles and advancing them through the drug discovery pipeline.
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of 4-Amino-2H-chromen-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-amino-2H-chromen-2-one and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections offer a comprehensive guide to efficient synthetic methodologies, quantitative data, and insights into their potential mechanisms of action.
Application Notes
4-Amino-2H-chromen-2-one derivatives, also known as 4-aminocoumarins, represent a privileged scaffold in the development of novel therapeutic agents. The presence of the amino group at the 4-position of the coumarin core imparts unique chemical reactivity and biological functions. These compounds have been identified as potent inhibitors of various cellular targets, making them attractive candidates for further investigation in drug development programs.
Notably, certain derivatives have demonstrated significant anticancer activity by targeting key proteins involved in apoptosis and cell proliferation. For instance, some 2-amino-4H-chromene derivatives have been shown to act as inhibitors of the anti-apoptotic protein Bcl-2, leading to programmed cell death in cancer cells.[1][2][3] The modulation of signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways has also been implicated in their anticancer mechanism.[4][5][6]
The synthetic versatility of the coumarin scaffold allows for the generation of diverse libraries of 4-amino-2H-chromen-2-one derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. The protocols detailed below describe high-yield approaches to access these valuable compounds.
Data Presentation
Table 1: Synthesis of 4-Aryl/Alkylaminocoumarins via Microwave-Assisted Reaction of 4-Hydroxycoumarin with Amines
| Entry | Amine | Product | Time (s) | Yield (%) |
| 1 | Aniline | 4-Phenylaminocoumarin | 25 | 94 |
| 2 | p-Toluidine | 4-(p-Tolylamino)coumarin | 20 | 90 |
| 3 | p-Anisidine | 4-(p-Methoxyphenylamino)coumarin | 30 | 92 |
| 4 | p-Chloroaniline | 4-(p-Chlorophenylamino)coumarin | 35 | 88 |
| 5 | Morpholine | 4-Morpholinocoumarin | 30 | 85 |
| 6 | 2-Aminobenzothiazole | 4-(1,3-Benzothiazol-2-ylamino)coumarin | 25 | 90 |
| 7 | Hexamine | 4-(Hexamethylenetetraminyl)coumarin | 35 | 72 |
| 8 | Piperidine | 4-Piperidinocoumarin | 30 | 85 |
| 9 | Cyclohexylamine | 4-(Cyclohexylamino)coumarin | 30 | 92 |
| 10 | n-Pentylamine | 4-(n-Pentylamino)coumarin | 25 | 88 |
| 11 | Ammonium Acetate | 4-Aminocoumarin | 30 | 92 |
Data adapted from a microwave-assisted, solvent-free synthesis study.[7][8]
Table 2: One-Pot Synthesis of 2-Amino-4H-chromene Derivatives
| Entry | Aldehyde | Phenol/Enolizable Compound | Catalyst | Conditions | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | 90 °C, Solvent-free | 91 |
| 2 | Benzaldehyde | Resorcinol | L-Proline | EtOH:H2O (1:1), 60 °C | 96 |
| 3 | 4-Nitrobenzaldehyde | α-Naphthol | 3-Nitrophenylboronic acid | Ethanol, RT | 94 |
| 4 | 3-Methoxybenzaldehyde | Dimedone | L-Proline | Ethanol, Reflux | 92 |
| 5 | 4-Methylbenzaldehyde | 4-Hydroxycoumarin | MNPs@Cu | 90 °C, Solvent-free | 88 |
This table summarizes yields from various one-pot, three-component reaction protocols.[9][10][11][12]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Aryl/Alkylaminocoumarins
This protocol describes a rapid and efficient solvent-free method for the synthesis of 4-substituted aminocoumarins from 4-hydroxycoumarin and various amines using microwave irradiation.[7][8]
Materials:
-
4-Hydroxycoumarin
-
Appropriate primary or secondary amine (e.g., aniline, morpholine) or ammonium acetate
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, add 4-hydroxycoumarin (1 mmol) and the desired amine (1.2 mmol).
-
Thoroughly mix the reactants.
-
Place the vessel in the microwave reactor and irradiate at a power of 300-450 W for the time specified in Table 1 (typically 20-35 seconds).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol to the crude product and triturate to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 4-aryl/alkylaminocoumarin.
Protocol 2: One-Pot, Three-Component Synthesis of 2-Amino-4H-chromene Derivatives
This protocol details a versatile one-pot synthesis of 2-amino-4H-chromene derivatives via a three-component condensation reaction.[10][11]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
An activated phenol or enolizable compound (e.g., resorcinol, 4-hydroxycoumarin, dimedone)
-
Catalyst (e.g., L-proline, MNPs@Cu)
-
Solvent (e.g., Ethanol, or solvent-free)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the activated phenol or enolizable compound (1 mmol), and the catalyst (e.g., L-proline, 10 mol% or MNPs@Cu, specified amount).
-
Add the appropriate solvent if the reaction is not solvent-free (e.g., 10 mL of Ethanol:Water 1:1 for L-proline catalysis).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C for L-proline or 90 °C for MNPs@Cu) for the required time.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the crude product with water and recrystallize from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Mandatory Visualization
References
- 1. Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel 2-amino-chromene-nitriles that target Bcl-2 in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
- 12. cbijournal.com [cbijournal.com]
Application Notes and Protocols: 4-Chloro-2H-chromen-2-one as a Versatile Precursor for the Synthesis of Biologically Active Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2H-chromen-2-one is a highly valuable and reactive precursor in synthetic organic and medicinal chemistry. Its activated C4 position is susceptible to nucleophilic substitution, providing a straightforward entry into a diverse range of 4-substituted coumarin derivatives. These derivatives serve as key intermediates for the construction of various fused and substituted heterocyclic systems, many of which exhibit significant biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles, pyrazoles, triazoles, and pyrimidines using this compound as the starting material.
Introduction: The Synthetic Utility of this compound
The coumarin (2H-chromen-2-one) scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities. The introduction of a chlorine atom at the C4-position enhances the electrophilicity of this carbon, making this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functionalities, which can then be elaborated to form diverse heterocyclic rings. The resulting coumarin-based heterocyclic compounds are of great interest due to their potential as therapeutic agents.
Synthesis of 4-Amino and 4-Sulfonamido-coumarin Derivatives
A primary application of this compound is its reaction with nitrogen nucleophiles to yield 4-amino-coumarin derivatives. These compounds are not only biologically active in their own right but also serve as building blocks for more complex heterocyclic systems.
Experimental Protocol: Synthesis of 4-Butylamino-chromen-2-one
This protocol describes the direct nucleophilic substitution of the C4-chloro group with an alkylamine.
Materials:
-
This compound
-
Butylamine
-
Ethanol (C₂H₅OH)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure: [1]
-
In a 100 mL round-bottom flask, combine 3.0 g of this compound with 8 mL of ethanol.
-
Add an equimolar amount of butylamine to the mixture.
-
Attach a reflux condenser and heat the mixture to 250 °C for approximately 90 minutes.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The resulting brown crystals are collected by filtration, rinsed with ethanol, and dried at room temperature.
-
Recrystallization from absolute ethanol yields the pure red product.
Quantitative Data: Synthesis of 4-Substituted Amino-coumarins
| Product Name | Starting Material | Nucleophile | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-Butylamino-chromen-2-one | This compound | Butylamine | Ethanol | 90 min | 250 | 80 | [1] |
Synthesis of Fused Pyrazole Derivatives
While direct reaction of this compound with hydrazine can lead to pyrazole formation, a more common approach involves a two-step process where the coumarin ring is first functionalized. For instance, the Vilsmeier-Haack reaction on 4-hydroxycoumarin (a precursor to this compound) yields 4-chloro-3-formyl-2H-chromen-2-one, a key intermediate for pyrazole synthesis.
Experimental Protocol: Synthesis of Chromeno[4,3-c]pyrazol-4-ones
This protocol outlines the synthesis of a fused pyrazole system from a 4-chloro-3-formylcoumarin intermediate.
Materials:
-
4-Chloro-3-formyl-2H-chromen-2-one
-
Hydrazine hydrate (or substituted hydrazines)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure: [2]
-
Dissolve 4-chloro-3-formyl-2H-chromen-2-one in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired hydrazine derivative.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Quantitative Data: Synthesis of Chromeno[4,3-c]pyrazol-4-ones
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Substituted chromeno[4,3-c]pyrazol-4-ones | 4-Chloro-3-formyl-2H-chromen-2-one | Hydrazine derivatives | Ethanol | 2 h | 67-89 | [2] |
Synthesis of Coumarin-Triazole Hybrids
Coumarin-triazole hybrids are a class of compounds that have shown significant promise as antimicrobial and anticancer agents. The synthesis often involves the introduction of an azide or alkyne functionality onto the coumarin scaffold, followed by a click chemistry reaction.
Conceptual Protocol: Synthesis of 4-((1-Aryl-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one
This protocol describes a pathway starting from 4-hydroxycoumarin, which can be readily converted to this compound. For the purpose of this protocol, we will start from the commercially available 4-hydroxycoumarin.
Step 1: O-Propargylation of 4-hydroxycoumarin [3]
-
To a mixture of 4-hydroxycoumarin and potassium carbonate in acetone, slowly add propargyl bromide.
-
Reflux the reaction mixture for 8 hours.
-
Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.
-
The organic layer is dried and concentrated to yield 4-(prop-2-yn-1-yloxy)-2H-chromen-2-one.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
-
To a solution of the O-propargylated coumarin in a suitable solvent system (e.g., t-BuOH/H₂O), add the desired aryl azide.
-
Add a copper(I) source, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by extraction and purify the product by chromatography.
Synthesis of Fused Pyrimidine Derivatives
The synthesis of coumarin-fused pyrimidines, such as chromeno[4,3-d]pyrimidines, can be achieved through multi-component reactions. While a direct reaction with this compound and an amidine is plausible, a more established route involves the reaction of a 3-functionalized coumarin with a suitable three-atom component like urea or thiourea in a Biginelli-type reaction.
Conceptual Protocol: Synthesis of Chromeno[4,3-d]pyrimidinone Derivatives
This protocol outlines a plausible pathway for the synthesis of a fused pyrimidine ring system.
Step 1: Introduction of a Carbonyl Group at C3
Starting from 4-hydroxycoumarin, a 3-acetyl or 3-formyl group can be introduced.
Step 2: Condensation with a Dinucleophile
-
A mixture of the 3-formyl-4-hydroxycoumarin, an aromatic aldehyde, and urea (or thiourea) is heated in a suitable solvent, often with an acid catalyst.
-
The reaction proceeds through a cascade of condensation and cyclization reactions to form the chromeno[4,3-d]pyrimidinone core.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by coumarin derivatives.[4][5][6][7]
Biological Significance of Synthesized Heterocycles
The heterocyclic compounds synthesized from this compound are of significant interest to the pharmaceutical industry.
-
Antimicrobial Activity: Many coumarin-triazole and coumarin-pyrazole hybrids exhibit potent activity against a range of bacterial and fungal strains.[1][8] The coumarin moiety itself can interfere with bacterial DNA gyrase, and the appended heterocyclic rings can enhance this activity or introduce new mechanisms of action.[9]
-
Anticancer Activity: Coumarin derivatives have been extensively studied for their anticancer properties. The synthesized hybrids have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[10] One of the key mechanisms of action is the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][4][5][6][7] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a wide variety of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in generating libraries of potential drug candidates with significant antimicrobial and anticancer activities. The ability of these compounds to modulate key cellular signaling pathways underscores their therapeutic potential and warrants further investigation in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells | MDPI [mdpi.com]
- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Coumarin‐containing hybrids and their antibacterial activities [ouci.dntb.gov.ua]
- 10. connectjournals.com [connectjournals.com]
Application Notes and Protocols for the Synthesis of 4-Aryloxy-2H-chromen-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aryloxy-2H-chromen-2-ones, also known as 4-aryloxycoumarins, constitute a significant class of heterocyclic compounds with a diverse range of biological activities. Their structural motif is a key pharmacophore in numerous molecules of medicinal interest, exhibiting anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds is therefore of great interest to the drug discovery and development community. This document provides detailed application notes and step-by-step protocols for the synthesis of 4-aryloxy-2H-chromen-2-ones via three robust and widely applicable methods: Ullmann-Type C-O Coupling, Chan-Lam C-O Coupling, and Diaryl-λ³-iodane-Mediated Arylation.
Synthetic Strategies Overview
The synthesis of 4-aryloxy-2H-chromen-2-ones typically involves the formation of a C-O bond between a phenolic compound and the C4 position of the coumarin scaffold. The three highlighted methods achieve this transformation through different catalytic systems and starting materials, offering flexibility in substrate scope and reaction conditions.
Caption: Overview of synthetic routes to 4-aryloxy-2H-chromen-2-ones.
Experimental Protocols
Protocol 1: Ullmann-Type C-O Coupling of Phenols with 4-Tosylcoumarin
This method utilizes a copper(II) acetate-mediated Ullmann-type reaction, which is operationally simple and provides moderate to good yields.[1]
Reaction Scheme:
Caption: Ullmann-Type C-O Coupling Reaction Scheme.
Materials:
-
4-Tosylcoumarin
-
Substituted Phenol (e.g., phenol, 4-methoxyphenol, 4-chlorophenol)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-tosylcoumarin (1.0 mmol), the desired phenol (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryloxy-2H-chromen-2-one.
Quantitative Data Summary (Ullmann-Type Coupling):
| Phenol Derivative | Product | Reaction Time (h) | Yield (%) |
| Phenol | 4-Phenoxy-2H-chromen-2-one | 18 | 75 |
| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-2H-chromen-2-one | 20 | 82 |
| 4-Chlorophenol | 4-(4-Chlorophenoxy)-2H-chromen-2-one | 24 | 68 |
| 3-Methylphenol | 4-(m-Tolyloxy)-2H-chromen-2-one | 18 | 72 |
| 2-Naphthol | 4-(Naphthalen-2-yloxy)-2H-chromen-2-one | 22 | 78 |
Protocol 2: Chan-Lam C-O Coupling of 4-Hydroxycoumarin with Arylboronic Acids
The Chan-Lam coupling provides a versatile and mild method for the formation of the C-O bond, often proceeding at room temperature and open to the air.[2][3]
Reaction Scheme:
Caption: Chan-Lam C-O Coupling Reaction Scheme.
Materials:
-
4-Hydroxycoumarin
-
Substituted Arylboronic Acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular Sieves (4 Å), activated
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-hydroxycoumarin (1.0 mmol), the arylboronic acid (1.5 mmol), and copper(II) acetate (1.0 mmol).
-
Add activated 4 Å molecular sieves (approx. 500 mg).
-
Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired 4-aryloxy-2H-chromen-2-one.
Quantitative Data Summary (Chan-Lam Coupling):
| Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-Phenoxy-2H-chromen-2-one | 24 | 85 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenoxy)-2H-chromen-2-one | 24 | 92 |
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenoxy)-2H-chromen-2-one | 36 | 78 |
| 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenoxy)-2H-chromen-2-one | 30 | 88 |
| Naphthalene-1-boronic acid | 4-(Naphthalen-1-yloxy)-2H-chromen-2-one | 48 | 75 |
Protocol 3: Palladium-Catalyzed Arylation of 4-Hydroxycoumarin with Diaryliodonium Salts
This method offers an alternative route using hypervalent iodine reagents as the aryl source, often under mild, base-free conditions with palladium catalysis.[4]
Reaction Scheme:
Caption: Diaryliodonium Salt Arylation Reaction Scheme.
Materials:
-
4-Hydroxycoumarin
-
Diaryliodonium Salt (e.g., diphenyliodonium triflate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine 4-hydroxycoumarin (1.0 mmol), the diaryliodonium salt (1.1 mmol), and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and stir the mixture at 80 °C for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-aryloxy-2H-chromen-2-one.
Quantitative Data Summary (Diaryliodonium Salt Arylation):
| Diaryliodonium Salt | Product | Reaction Time (h) | Yield (%) |
| Diphenyliodonium triflate | 4-Phenoxy-2H-chromen-2-one | 6 | 90 |
| Bis(4-methoxyphenyl)iodonium triflate | 4-(4-Methoxyphenoxy)-2H-chromen-2-one | 5 | 95 |
| Bis(4-chlorophenyl)iodonium bromide | 4-(4-Chlorophenoxy)-2H-chromen-2-one | 8 | 85 |
| (4-tert-Butylphenyl)(phenyl)iodonium triflate | 4-(4-tert-Butylphenoxy)-2H-chromen-2-one | 6 | 88 |
| (2-Thienyl)(phenyl)iodonium triflate | 4-(Thiophen-2-yloxy)-2H-chromen-2-one | 7 | 82 |
General Experimental Workflow
The overall process for the synthesis and purification of 4-aryloxy-2H-chromen-2-ones can be summarized in the following workflow.
Caption: General workflow for the synthesis of 4-aryloxy-2H-chromen-2-ones.
Conclusion
The protocols described herein provide reliable and versatile methods for the synthesis of a wide range of 4-aryloxy-2H-chromen-2-ones. The choice of method will depend on the availability of starting materials, desired substrate scope, and tolerance to reaction conditions. These detailed application notes are intended to facilitate the efficient synthesis of this important class of compounds for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: In Vitro Assays Using 4-Chloro-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vitro assays with derivatives of 4-Chloro-2H-chromen-2-one. This class of coumarin compounds has garnered significant interest due to a wide range of biological activities, making them promising candidates for drug discovery and development. These notes are intended to serve as a practical guide for researchers exploring the therapeutic potential of these derivatives.
Application Note 1: Antibacterial Activity of this compound Derivatives
Derivatives synthesized from this compound have demonstrated significant bacteriostatic and bactericidal properties against various bacterial strains.[1] These compounds represent a promising scaffold for the development of new antimicrobial agents. The primary method for evaluating this activity in vitro is the disc diffusion susceptibility test.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of synthesized derivatives is typically quantified by measuring the zone of inhibition against both Gram-positive and Gram-negative bacteria. The results are often compared with standard antibiotics.
Table 1: Zone of Inhibition (mm) for this compound Derivatives
| Compound | Concentration | Staphylococcus aureus | E. coli | Klebsiella | Bacillus cereus | Reference |
| Derivative 1a | 2 mg/mL | 11 | 10 | - | 12 | [2] |
| 3 mg/mL | 13 | 12 | - | 14 | [2] | |
| 5 mg/mL | 16 | 15 | - | 17 | [2] | |
| Derivative 2a | 2 mg/mL | 10 | 9 | - | 10 | [2] |
| 3 mg/mL | 12 | 11 | - | 12 | [2] | |
| 5 mg/mL | 14 | 13 | - | 14 | [2] | |
| Derivative 3a | 2 mg/mL | 9 | 8 | - | 9 | [2] |
| 3 mg/mL | 11 | 10 | - | 11 | [2] | |
| 5 mg/mL | 13 | 12 | - | 13 | [2] | |
| Derivative Mix (1a, 2a, 3a, 4a) | 1 mg/mL | 10 | 10 | 10 | - | [1] |
| 3 mg/mL | 12 | 12 | 12 | - | [1] | |
| 5 mg/mL | 15 | 14 | 14 | - | [1] | |
| Cephalexin (Standard) | - | 18 | 17 | - | 19 | [2] |
| Streptomycin (Standard) | - | 20 | 19 | 18 | 21 | [1][2] |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocol: Kirby-Bauer Disc Diffusion Assay
This protocol outlines the Kirby-Bauer method for determining the antibacterial susceptibility of this compound derivatives.[2]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, E. coli, Bacillus cereus)[2]
-
Sterile saline solution (0.85% NaCl)
-
Sterile cotton swabs
-
Sterile filter paper discs (5.5 mm diameter)[2]
-
Solutions of test compounds at various concentrations (e.g., 2, 3, 5 mg/mL)[2]
-
Standard antibiotic discs (e.g., Cephalexin, Streptomycin)[2]
-
Incubator at 37°C
-
Micropipette and sterile tips
-
Ruler or calipers
Procedure:
-
Prepare Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculate MHA Plates: Dip a sterile cotton swab into the bacterial inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Apply Discs:
-
Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Using a micropipette, apply a specific volume (e.g., 10 µL) of each test compound concentration onto a separate disc.[2]
-
Place a standard antibiotic disc as a positive control.
-
Ensure discs are pressed down gently to adhere to the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Inhibition Zones: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm).
Visualization: Workflow for Antibacterial Susceptibility Testing
Application Note 2: Anticancer Activity of Chromene Derivatives
Chromene derivatives, including those related to the this compound scaffold, have shown potent anticancer activity against a variety of human cancer cell lines.[3][4][5] These compounds can induce cytotoxicity and interfere with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and p38α MAPK pathways.[6][7]
Data Presentation: In Vitro Cytotoxicity
The anticancer potential is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: IC₅₀ Values of Chromene Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ Value | Reference Drug | Reference Drug IC₅₀ | Reference |
| Chromene Derivative 2 | HT-29 (Colon) | < Doxorubicin | Doxorubicin | Not specified | [3][4] |
| Chromene Derivative 5 | HepG-2 (Liver) | < Doxorubicin | Doxorubicin | Not specified | [3][4] |
| Chromene Derivative 7 | T47D (Breast) | 8.8 µM | Doxorubicin | 9.8 µM | [5][8] |
| Chromene Derivative 12 | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | - | - | [5][8] |
| Chromene Derivative 13 | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | - | - | [5][8] |
| Chromene Derivative 58 | MCF-7 (Breast) | 0.86 µg/mL | Doxorubicin | Not specified | [5][8] |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 (Colon) | 8.47 µM | - | - | [9] |
Note: Some studies report activity as being higher than the reference drug without specifying the exact IC₅₀ value.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflow
Some 2H-chromen derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6] Others can mitigate inflammatory responses by blocking the p38α MAPK signaling cascade.[7]
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C4-Position Functionalization of 2H-Chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2H-chromen-2-one, commonly known as coumarin, and its derivatives are a significant class of heterocyclic compounds found in many natural products.[1][2] These scaffolds are of immense interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][3][4] Functionalization at the C4-position of the coumarin ring is a key strategy for synthesizing novel derivatives with enhanced or new biological activities. This document provides an overview of modern synthetic methods for introducing various functional groups at this specific position, complete with comparative data and detailed experimental protocols.
Methodologies for C4-Functionalization
Several synthetic strategies have been developed to introduce functional groups at the C4-position of the coumarin nucleus. These methods range from classical condensation reactions to modern transition-metal-catalyzed C-H activation and photoredox catalysis.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the coumarin scaffold, avoiding the need for pre-functionalized starting materials.[5]
-
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the regioselective arylation and alkenylation of coumarins. These reactions can proceed through direct C-H activation or via decarboxylative coupling of coumarin-3-carboxylic acids.[6][7] In some cases, the regioselectivity is controlled by the catalyst system, where carbopalladation tends to favor C4-arylation.[5] For instance, the reaction of 4-bromocoumarins can undergo a Catellani-type reaction to introduce alkyl and vinyl groups at the C3 and C4 positions, respectively.[8]
-
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been successfully employed for the C4-alkenylation of coumarins.[9] These reactions often require a directing group, such as a modifiable ketone, to achieve high regioselectivity at the C4-position.[1][9]
-
Rhodium-Catalyzed Reactions: Rhodium catalysis offers another avenue for C4-arylation through C-H activation, particularly when using coumarin-3-carboxylic acids.[10]
Pechmann Condensation
The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[11] By selecting an appropriate β-ketoester, a desired substituent can be directly installed at the C4-position during the formation of the coumarin ring. A variety of Lewis and solid acid catalysts, such as ZrCl₄, VCl₃, and tungstate sulfuric acid, have been employed to improve yields and reaction conditions.[2][11]
Photoredox Catalysis
Visible-light photoredox catalysis represents a mild and green approach for the C4-functionalization of coumarins.[12] This method allows for the introduction of alkyl groups at the C4 position under very mild conditions.[12] The reaction is typically initiated by a photocatalyst that, upon light absorption, generates radical species from suitable precursors. These radicals then add to the C4-position of the coumarin ring.[13] Coumarin derivatives themselves can also act as organic photoredox catalysts in other reactions.[14][15]
Other Radical Reactions
Beyond photoredox catalysis, other methods can be used to generate radicals for C4-functionalization. For example, copper-catalyzed reactions can be used to introduce difluoromethyl groups and other functionalities at the C4 and C5 positions of polycyclic coumarins through a radical addition pathway.[16]
Data Presentation: Comparison of C4-Functionalization Methods
The following table summarizes quantitative data for various methods, allowing for a direct comparison of their efficiencies.
| Methodology | Catalyst/Reagent | Functional Group Introduced | Substrate Scope | Yield (%) | Reference |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ | Aryl | Coumarins and simple arenes | 50-85 | [6] |
| Palladium-Catalyzed Decarboxylative Arylation | Pd(OAc)₂ | Aryl | Coumarin-3-carboxylic acids and arylboronic acids | 60-92 | [10] |
| Ruthenium-Catalyzed C-H Alkenylation | [Ru(p-cymene)Cl₂]₂ | Alkenyl | Coumarins bearing a directing group and acrylates | 55-95 | [9] |
| Rhodium-Catalyzed C-H Arylation | [RhCp*Cl₂]₂ | Aryl (from N-heterocycles) | Coumarin-3-carboxylic acids | Good to Excellent | [10] |
| Pechmann Condensation | ZrCl₄ (solvent-free) | Aryl | Phenols and ethyl benzoylacetate | 85-95 | [11] |
| Photoredox C-H Alkylation | Organic photocatalyst | Primary alkyl | Coumarins and cycloalkanols | Not specified | [12] |
| Catellani Reaction | Pd(OAc)₂/Norbornene | Alkenyl (at C4) and Alkyl (at C3) | 4-Bromocoumarins | 45-75 | [8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Decarboxylative C4-Arylation of Coumarin-3-carboxylic Acid
This protocol is adapted from a reported palladium-catalyzed regioselective C4-arylation method.[10]
Materials:
-
Coumarin-3-carboxylic acid
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add coumarin-3-carboxylic acid (1.0 equiv.), arylboronic acid (2.0 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (0.2 M concentration with respect to the coumarin substrate).
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 4-aryl-2H-chromen-2-one.
Protocol 2: Ruthenium-Catalyzed C4-Alkenylation with a Directing Group
This protocol describes a general procedure for the C4-alkenylation of coumarins bearing a removable directing group.[9]
Materials:
-
C3-keto-functionalized coumarin (directing group substrate) (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate) (3.0 equiv.)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Pivalic acid (PivOH) (30 mol%)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried reaction vessel, combine the C3-keto-functionalized coumarin, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and PivOH.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane, followed by the alkene.
-
Seal the vessel and heat the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the 4-alkenylated product.
-
The ketone directing group can be subsequently removed or modified if desired using established chemical transformations.
Visualizations
Caption: General experimental workflow for transition-metal-catalyzed C4-functionalization of coumarins.
Caption: Logical relationships between different C4-functionalization strategies for coumarins.
Caption: Simplified catalytic cycle for Pd-catalyzed C4-arylation via C-H activation.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 3. Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Palladium-catalyzed decarboxylative cross-coupling reactions: a route for regioselective functionalization of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redox activated amines in the organophotoinduced alkylation of coumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Application of coumarin dyes for organic photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2H-chromen-2-one Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve higher yields in the derivatization of 4-Chloro-2H-chromen-2-one.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the derivatization of this compound via Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Low to No Product Formation
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura coupling are a common issue. A systematic approach to troubleshooting is crucial. The following are potential causes and their solutions:
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Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for failure.
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Solution: Use fresh, high-quality palladium catalysts and phosphine ligands. Ensure they have been stored under an inert atmosphere to prevent oxidation. For challenging couplings involving aryl chlorides, consider using more active, specialized catalysts such as those with Buchwald ligands.[1]
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Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.
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Solution: Properly degas all solvents and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through them.[2] Assembling the reaction under a positive pressure of inert gas is also recommended.
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Ineffective Base: The base is critical for the activation of the boronic acid. The choice and quality of the base can significantly impact the reaction outcome.
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Solution: Ensure the base is anhydrous and of high purity. For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] The strength and solubility of the base can affect the reaction rate and yield.
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Side Reactions:
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Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, especially prevalent with electron-deficient boronic acids.
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Solution: Use a less nucleophilic base or a non-protic solvent. Running the reaction at a lower temperature can also mitigate this side reaction.
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Homocoupling: The coupling of two boronic acid molecules can occur, consuming the starting material.
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Solution: This is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere can minimize homocoupling.[2]
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Poor Reactivity of the Aryl Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1]
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Solution: Higher reaction temperatures, longer reaction times, and the use of more active catalyst systems are often required. Microwave-assisted synthesis can also be beneficial in accelerating the reaction.
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Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Sonogashira Coupling: Common Pitfalls
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the yield is poor. What should I investigate?
Answer: The Sonogashira coupling is a powerful tool for forming C-C triple bonds, but it is sensitive to several factors. Here are common issues and their remedies:
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Catalyst System Issues: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper(I).
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Solution: Ensure both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are of high quality. The reaction is often run under mild, basic conditions, using an amine base like triethylamine, which can also act as the solvent.[3]
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Homocoupling of Alkynes (Glaser Coupling): This is a significant side reaction where two terminal alkyne molecules couple together, especially in the presence of oxygen.
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Solution: Thoroughly degas the reaction mixture and maintain a strictly anaerobic environment. Copper-free Sonogashira protocols have also been developed to avoid this issue.[4]
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Reaction Conditions:
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Base: An amine base is crucial to neutralize the hydrogen halide byproduct.[3]
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Solution: Ensure the amine base is pure and dry.
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Solvent: The choice of solvent can influence the reaction rate and yield.
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Solution: While amines can serve as the solvent, other solvents like DMF or THF can also be used.[3] The optimal solvent should be determined for the specific substrates.
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Incomplete Reaction:
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Solution: Monitor the reaction progress using TLC. If the reaction stalls, it could be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion.
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Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Nucleophilic Substitution: Incomplete Conversion and Side Products
Question: My nucleophilic substitution reaction on this compound is sluggish, and I am observing significant side product formation. How can I improve this?
Answer: Nucleophilic aromatic substitution (SNAr) on the electron-deficient 4-position of the chromenone ring is a common derivatization strategy. Here’s how to address common problems:
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Low Reactivity: The reaction rate can be slow depending on the nucleophile and reaction conditions.
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Solution: Increasing the reaction temperature can significantly accelerate the reaction. Microwave-assisted synthesis is a highly effective method for reducing reaction times and improving yields.[5] The presence of an electron-withdrawing group, such as a nitro group, on the coumarin ring can facilitate the substitution reaction.[6]
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Side Product Formation:
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Hydrolysis: The 4-chloro group can be hydrolyzed to a 4-hydroxy group, especially in the presence of water.
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Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.
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Ring Opening: Under harsh basic conditions, the lactone ring of the coumarin can be opened.
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Solution: Use a milder base or carefully control the amount of base used. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
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Purification Challenges: The polarity of the product may be very similar to that of the starting material or side products, making purification by column chromatography difficult.
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Solution: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5] Adjusting the solvent system for column chromatography may also improve separation.
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Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for palladium-catalyzed cross-coupling reactions with 4-halo-2H-chromen-2-ones?
A1: The reactivity of the halide at the 4-position follows the general trend for aryl halides: I > Br > OTf >> Cl.[7] Consequently, this compound is the least reactive and often requires more forcing reaction conditions or specialized catalyst systems for successful coupling.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Q3: Are there any "green" or more environmentally friendly methods for these derivatizations?
A3: Yes, several approaches aim to make these syntheses more environmentally benign. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[5] The use of water as a solvent, where possible, is also a green alternative to volatile organic solvents. Additionally, the development of reusable, heterogeneous catalysts is an active area of research.
Q4: Can I perform a one-pot, multi-component reaction to synthesize derivatives of 2H-chromen-2-one?
A4: While direct derivatization of this compound is common, multi-component reactions (MCRs) are a powerful strategy for the de novo synthesis of substituted 2H- and 4H-chromenes, often in a single, efficient step.[8] These reactions typically involve the condensation of a salicylaldehyde derivative, a compound with an active methylene group, and another component.
Data Presentation: Comparative Yields of Derivatization Reactions
The following tables summarize reported yields for different derivatization reactions of 4-substituted-2H-chromen-2-one derivatives under various conditions. This data is intended to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Yields with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98 |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 80 | 6 | <10 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | DBU | Toluene | 100 | 16-24 | 78 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | [N,O] Pd(II) | Na₂CO₃ | Methanol | 60 | 24 | High |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Table 2: Sonogashira Coupling Yields of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd/CuFe₂O₄ | K₂CO₃ | Ethanol | 70 | - | High |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 1.5 | Good |
| 3 | Aryl Bromide | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | up to 97 |
| 4 | Aryl Chloride | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | - | - | Moderate to Excellent |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2][9]
Table 3: Nucleophilic Substitution on 4-Chloropyrimidines (as an analogue)
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time | Yield (%) |
| 1 | Aniline | Ethanol | - | Reflux | >24 h | - |
| 2 | Aniline | Water | HCl (0.1 equiv.) | 80 | 6 h | 91 |
| 3 | Thiophenol | DMF | K₂CO₃ | 25-80 | 1-12 h | - |
Data on 4-chloropyrimidines is presented as a representative analogue for SNAr reactions. Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., Toluene/H₂O 4:1).
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Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
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Monitoring: Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
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Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent (e.g., THF or DMF).
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Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
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Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and the amine base (e.g., triethylamine, 2.0 equiv.).
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Reaction: Stir the reaction mixture at room temperature or with gentle heating.
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Monitoring: Monitor the reaction by TLC.
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Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution with an Amine
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Reaction Setup: In a sealed reaction vessel (e.g., a microwave vial), combine this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable solvent (e.g., ethanol, DMF, or DMSO). A base (e.g., K₂CO₃, 1.5-2.0 equiv.) may be required depending on the amine.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with conventional heating or using a microwave reactor.
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Monitoring: Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, add water to precipitate the product or extract with an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate generalized workflows and a hypothetical mechanism of action for this compound derivatives.
Caption: General derivatization strategies for this compound.
Caption: Hypothetical signaling pathway showing enzyme inhibition by a 4-substituted-2H-chromen-2-one derivative.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnc.ir [ijnc.ir]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Side product formation in the synthesis of 4-Chloro-2h-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2H-chromen-2-one from 4-hydroxycoumarin.
Troubleshooting Guide
Q1: My reaction yield of this compound is low, and the main product is 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. How can I resolve this?
A1: This is a common issue arising from the reaction conditions, specifically the use of a Vilsmeier-Haack reagent formed from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF). The formylation at the C3 position is a competing reaction.
Troubleshooting Steps:
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Eliminate DMF: The most effective way to prevent the formation of the 3-formyl side product is to avoid DMF in your reaction mixture. The synthesis of this compound is typically achieved by reacting 4-hydroxycoumarin with POCl₃ alone.[1]
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Control Reaction Temperature: Refluxing the mixture of 4-hydroxycoumarin and POCl₃ is often recommended to drive the chlorination at the C4 position and improve the yield of this compound.[1]
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Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-hydroxycoumarin starting material and the formation of the desired product. Over-running the reaction may lead to the formation of other byproducts.
Q2: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to remove. What is it and how can I minimize its formation?
A2: When reacting 4-hydroxycoumarin with POCl₃, a notable side product can be 4-chloro-3,4',3',4''-tercoumarin.[1] This occurs due to the reactivity of the starting material and product under the reaction conditions.
Mitigation Strategies:
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Stoichiometry Control: Use a controlled excess of POCl₃. While a sufficient amount is needed to ensure complete conversion of the starting material, a large excess might promote side reactions.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the selectivity of the chlorination.[1]
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Use of Additives: The addition of a phase-transfer catalyst like benzyltriethylammonium chloride in a solvent such as acetonitrile has been reported to improve the efficiency of the reaction.[1]
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Purification: This byproduct is often less soluble than the desired product. Purification can be achieved through careful recrystallization or column chromatography.
Q3: My TLC plate shows multiple spots, and I'm unsure which is my desired product. How can I identify this compound?
A3: Differentiating between the starting material, desired product, and major side products is crucial.
Identification Methods:
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TLC Analysis:
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4-hydroxycoumarin (Starting Material): Being a phenolic compound, it is relatively polar and will have a lower Rf value.
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This compound (Product): This compound is less polar than the starting material and will have a higher Rf value.
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4-chloro-2-oxo-2H-chromene-3-carbaldehyde (Side Product): The aldehyde group adds polarity, so its Rf value will likely be between that of the starting material and the desired product.
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Staining: Use a UV lamp to visualize the spots, as coumarin derivatives are often fluorescent. Staining with potassium permanganate can also help differentiate between the compounds.
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Spectroscopic Analysis: For definitive identification, isolate the major spots and analyze them using ¹H NMR, ¹³C NMR, and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from 4-hydroxycoumarin?
A1: The most common method is the chlorination of 4-hydroxycoumarin using phosphorus oxychloride (POCl₃).[1] When this reaction is performed in the presence of DMF, it becomes a Vilsmeier-Haack reaction, which can lead to the formation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde.[1][2][3] To favor the formation of this compound, the reaction is typically carried out with POCl₃ in the absence of DMF.[1]
Q2: What are the main side products in this synthesis?
A2: The primary side products are:
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4-chloro-2-oxo-2H-chromene-3-carbaldehyde: This is the product of the Vilsmeier-Haack reaction when DMF is present.[1][2][3]
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4-chloro-3,4',3',4''-tercoumarin: A high-molecular-weight byproduct that can form under certain conditions.[1]
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Unreacted 4-hydroxycoumarin: Incomplete reactions will leave residual starting material.
Q3: What are the optimal conditions to maximize the yield of this compound?
A3: To maximize the yield, it is recommended to reflux 4-hydroxycoumarin with phosphorus oxychloride.[1] The reaction can also be efficiently performed under an inert atmosphere in acetonitrile with the presence of benzyltriethylammonium chloride.[1]
Q4: How should the reaction be worked up and the product purified?
A4: A typical workup involves carefully quenching the reaction mixture with ice water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed, dried, and concentrated. Purification is generally achieved through recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography.
Data on Product Distribution
The ratio of products is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on the reagents used.
| Starting Material | Reagents | Primary Product | Major Side Products |
| 4-hydroxycoumarin | POCl₃ (reflux) | This compound | 4-chloro-3,4',3',4''-tercoumarin, unreacted starting material |
| 4-hydroxycoumarin | POCl₃ / DMF | 4-chloro-2-oxo-2H-chromene-3-carbaldehyde | This compound, unreacted starting material |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxycoumarin (1 equivalent).
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Carefully add phosphorus oxychloride (3-5 equivalents) to the flask in a fume hood.
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Heat the reaction mixture to reflux and maintain for 2-4 hours.
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Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
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Once the starting material is consumed, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture into a beaker of crushed ice with stirring.
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A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
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Dry the crude product.
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Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
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Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
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Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the polarity as needed for optimal separation.
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Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
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Spotting: Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
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Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
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Visualization: Visualize the spots under a UV lamp (254 nm and/or 365 nm).
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Influence of reaction parameters on product outcome.
References
Technical Support Center: Stability of 4-Chloro-2H-chromen-2-one in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for working with 4-Chloro-2H-chromen-2-one in solution. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, a summary of stability considerations, experimental protocols for stability assessment, and visualizations of potential degradation pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, the choice of solvent, and exposure to light. The lactone ring of the coumarin core is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (high pH) conditions.[1] Halogen substituents on the coumarin ring are known to accelerate this hydroxyl-ion-catalyzed hydrolysis.[1]
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: For optimal long-term stability, it is recommended to prepare stock solutions in a high-quality anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). These solutions should be stored at -20°C or lower, protected from light by using amber vials or by wrapping the container in aluminum foil. To minimize degradation from repeated freeze-thaw cycles and moisture absorption, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I use aqueous buffers for my working solutions? What precautions should I take?
A3: While aqueous buffers are often necessary for biological experiments, they can promote the degradation of this compound. If aqueous buffers are required, it is crucial to prepare the working solution immediately before use and to conduct the experiment over the shortest possible duration. The pH of the buffer should be kept neutral or slightly acidic if the experimental conditions permit, as alkaline conditions will accelerate hydrolysis.[1]
Q4: What are the visual or analytical signs of this compound degradation?
A4: Degradation of this compound can be observed in several ways. Visually, you might notice a color change in the solution or the formation of a precipitate as the degradation products may have different solubility profiles. Analytically, using a technique like High-Performance Liquid Chromatography (HPLC), degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to the degradation products.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for coumarins in aqueous solution is the hydrolysis of the lactone ring to form a salt of the corresponding coumarinic acid under basic conditions.[1] For this compound, this would result in the formation of a salt of (Z)-3-chloro-3-(2-hydroxyphenyl)acrylic acid. Under acidic conditions, this can potentially recyclize back to the lactone. The fate of the chloro-substituent under various conditions is less well-documented but could potentially involve nucleophilic substitution, especially under harsh conditions or with specific nucleophiles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound solution. | - Always prepare fresh working solutions from a new aliquot of your stock solution for each experiment.- Verify the integrity of your stock solution. If in doubt, prepare a new stock solution from solid material.- Minimize the exposure of your solutions to ambient and direct light during all experimental steps by using amber tubes or covering vessels with aluminum foil. |
| Precipitation in the working solution. | Poor solubility or formation of insoluble degradation products. | - Ensure the stock solution is fully dissolved in a high-quality, anhydrous solvent like DMSO before diluting into an aqueous buffer.- When diluting, add the stock solution to the buffer while vortexing to ensure rapid and thorough mixing.- Do not exceed the solubility limit of the compound in your final working solution. |
| Unexpected peaks in HPLC analysis. | Degradation of the compound or contamination. | - Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard.- Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system.- If new peaks appear over time, this is indicative of degradation. |
| Peak tailing in reversed-phase HPLC analysis. | Secondary interactions with the stationary phase. | - The presence of the chloro-substituent can influence the electronic properties of the molecule. Ensure the mobile phase pH is appropriate to maintain the analyte in a single, non-ionized form.- Use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups.- Consider adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to improve peak shape. |
Data Presentation: Stability Considerations
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| pH | Acidic (pH < 7) | Relatively Stable | Preferred for aqueous solutions. |
| Neutral (pH = 7) | Moderately Stable | Use freshly prepared solutions. | |
| Basic (pH > 7) | Unstable | Avoid ; rapid hydrolysis of the lactone ring is expected.[1] | |
| Solvent | Aprotic (e.g., DMSO, DMF) | High | Recommended for stock solutions. |
| Protic (e.g., Methanol, Ethanol) | Moderate | Can be used for working solutions, but be aware of potential reactions. | |
| Aqueous Buffers | Low to Moderate | Prepare fresh and use immediately. Stability is pH-dependent. | |
| Temperature | -20°C or lower | High | Recommended for long-term storage of stock solutions. |
| 4°C | Moderate | Suitable for short-term storage of working solutions (hours to days). | |
| Room Temperature | Low | Avoid prolonged storage at room temperature, especially in solution. | |
| Light | Dark | High | Store solutions protected from light. |
| Ambient Light | Moderate | Minimize exposure during experiments. | |
| UV Light | Low | Can induce photodegradation. Avoid direct exposure. |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Materials and Reagents:
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This compound
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High-purity solvent for stock solution (e.g., HPLC-grade DMSO)
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Test solvents/buffers (e.g., phosphate-buffered saline at various pH values, ethanol, methanol)
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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HPLC-grade acetonitrile and water
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Acid modifier (e.g., formic acid or trifluoroacetic acid)
2. Preparation of Solutions:
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Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
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Working Solutions: Dilute the stock solution with the test solvents/buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a sufficient volume for sampling at all time points.
3. Stability Study Conditions:
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Divide the working solutions into aliquots for each time point.
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Store the aliquots under the desired conditions (e.g., different temperatures, protected from light or exposed to light).
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Time points for analysis could be, for example, 0, 1, 2, 4, 8, 24, and 48 hours.
4. HPLC Analysis:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient Program: A typical gradient might be:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV-Vis scan).
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Injection Volume: 10 µL
5. Data Analysis:
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At each time point, inject the corresponding sample onto the HPLC system.
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Record the peak area of the this compound peak.
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Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
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Plot the percentage remaining versus time to visualize the degradation profile.
Mandatory Visualizations
Caption: Potential degradation pathway via hydrolysis.
Caption: Workflow for stability assessment experiment.
References
Troubleshooting guide for the synthesis of coumarin derivatives
Welcome to the technical support center for the synthesis of coumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to coumarin derivatives?
A1: The most prevalent and versatile methods for synthesizing the coumarin scaffold include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[1] Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the coumarin ring.
Q2: I am getting a very low yield in my coumarin synthesis. What are the first troubleshooting steps I should take?
A2: Low yields are a common issue in organic synthesis. A systematic approach is recommended. Start by verifying the purity of your starting materials, as impurities can significantly interfere with the reaction. Ensure that all reagents and solvents are of high quality and appropriately dried, as moisture can deactivate many catalysts and reagents.[2]
Q3: My final product is off-white or pale yellow, but I expected a colorless compound. What could be the cause?
A3: The coloration of your coumarin derivative could be due to trace impurities. Air oxidation of the starting phenol or the final product can sometimes lead to colored byproducts. To mitigate this, you can try washing the reaction mixture with a sodium bisulfite solution during the workup. Additionally, recrystallization, sometimes with the addition of activated charcoal, can help remove these colored impurities.
Q4: How can I effectively purify my crude coumarin derivative?
A4: The primary methods for purifying coumarin derivatives are recrystallization and column chromatography.[3] For recrystallization, selecting an appropriate solvent system where the coumarin has high solubility at elevated temperatures and low solubility at room temperature is crucial.[4] Column chromatography using silica gel or alumina is effective for separating the desired product from structurally similar impurities.[5] Other techniques like preparative TLC and flash chromatography can also be employed.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or nonexistent product yield is a frequent challenge in coumarin synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Initial Checks:
-
Verify Starting Material Purity: Impurities in phenols, β-ketoesters, or aldehydes can inhibit the reaction or lead to unwanted side reactions.[2]
-
Check Reagent and Solvent Quality: Ensure all reagents are accurately weighed and that solvents are anhydrous, as moisture can quench catalysts.[2]
-
Confirm Reaction Setup: Double-check that the reaction is assembled correctly and that the temperature and stirring are adequately controlled.
Troubleshooting Workflow for Low Product Yield
References
Enhancing the regioselectivity of reactions with 4-Chloro-2h-chromen-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2H-chromen-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound scaffold for functionalization?
The this compound (or 4-chlorocoumarin) scaffold has several reactive sites. The primary sites for functionalization are:
-
The C4 Position: The carbon atom bonded to the chlorine is highly electrophilic and susceptible to nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.[1][2]
-
C-H Bonds for Functionalization: The chromone and coumarin cores have multiple C-H bonds that can be targeted for functionalization through transition-metal-catalyzed reactions.[3][4] The most commonly targeted positions for C-H activation are C3, C5, and C2.[4][5] The regioselectivity of these reactions is a significant challenge and opportunity.[3]
Q2: How can I control regioselectivity in palladium-catalyzed C-H arylation reactions involving the coumarin core?
Controlling regioselectivity in Pd-catalyzed direct C-H arylation is crucial and depends on several factors. While the principles are broadly applicable, specific outcomes can be substrate-dependent.
-
Ligand Choice: The phosphine ligand used is critical. Bulky or electronically distinct ligands can direct the arylation to a specific C-H bond by influencing the steric and electronic environment of the palladium catalyst.[6]
-
Solvent Polarity: Solvent choice can dramatically influence which position is functionalized. For example, in studies on similar heterocyclic systems like oxazoles, polar solvents were found to favor arylation at one position (C5), while nonpolar solvents favored another (C2).[7][8]
-
Directing Groups: The keto group within the chromone structure can act as a directing group, guiding the catalyst to specific C-H bonds, often at the C5 position.[4]
-
Base: The strength of the base used in the reaction can also impact the regiochemical outcome.[8]
Q3: What factors influence the outcome of nucleophilic substitution at the C4 position?
Nucleophilic substitution at the C4 position is a common reaction for this substrate.[1][2] The success and selectivity of this reaction are governed by classic nucleophilic substitution principles.[9][10]
-
Nucleophile Strength: The power of the nucleophile is a key factor; stronger nucleophiles will react more readily.[9]
-
Leaving Group Ability: The chloride at C4 is a good leaving group, facilitating the substitution.[9]
-
Solvent: The nature of the solvent can influence the reaction rate and mechanism.[9]
-
Substituents on the Coumarin Ring: Electron-withdrawing groups, such as a nitro group at the C3 position, can further activate the C4 position for nucleophilic attack, making the reaction easier and more convenient even at lower temperatures.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: I am getting a mixture of regioisomers in my C-H functionalization reaction.
Possible Causes and Solutions: This is a common challenge when multiple C-H bonds are available for activation.[3] The key is to modify the reaction conditions to favor the formation of one isomer over others.
-
Sub-optimal Ligand: The ligand is paramount for controlling regioselectivity. A ligand that is too small or has the wrong electronic properties may not provide sufficient discrimination between the different C-H bonds.
-
Solution: Screen a panel of phosphine or other N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.
-
-
Incorrect Solvent Polarity: The solvent can influence the transition state of the rate-determining step, which in turn affects regioselectivity.[7][8]
-
Solution: Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMA, DMF).
-
-
Reaction Temperature: Temperature can affect the selectivity of a reaction.
-
Solution: Try running the reaction at a lower temperature. While this may decrease the overall reaction rate, it can often significantly improve selectivity.
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for poor regioselectivity.
Problem: Low or no yield in my palladium-catalyzed cross-coupling reaction.
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming correctly in situ.[11]
-
Solution: Ensure anhydrous and oxygen-free conditions. Consider using a pre-catalyst that is more readily reduced to Pd(0). The choice of base and solvent can also be critical for the reduction of the pre-catalyst.[11]
-
-
Poor Substrate/Reagent Purity: Impurities can poison the catalyst.
-
Solution: Purify starting materials and ensure reagents are of high quality.
-
-
Incorrect Base: The base is crucial for the catalytic cycle.
-
Solution: The choice of base is often dependent on the specific coupling reaction (e.g., Suzuki, Heck). Common bases include K₂CO₃, Cs₂CO₃, or organic bases. Experiment with different bases to find the optimal one for your system.
-
Quantitative Data Summary
The choice of reaction parameters can have a quantifiable impact on the ratio of resulting regioisomers. The following table, adapted from principles demonstrated in the direct arylation of other heterocycles, illustrates how solvent and ligand choice can dictate the reaction's regiochemical outcome.
| Entry | Ligand | Solvent | Base | Temp (°C) | C5-Arylation : C2-Arylation Ratio |
| 1 | Ligand A (Bulky phosphine) | Toluene (nonpolar) | KOtBu | 110 | 10 : 90 |
| 2 | Ligand A (Bulky phosphine) | DMA (polar aprotic) | K₂CO₃ | 110 | >95 : 5 |
| 3 | Ligand B (Less bulky) | Toluene (nonpolar) | KOtBu | 110 | 40 : 60 |
| 4 | Ligand B (Less bulky) | DMA (polar aprotic) | K₂CO₃ | 110 | 85 : 15 |
Note: This table is illustrative, based on principles of regioselective C-H arylation.[7][8] Actual results will vary based on the specific aryl halide and reaction conditions.
Key Experimental Protocols
Protocol: Regioselective Palladium-Catalyzed Direct C-H Arylation
This protocol provides a general methodology for the direct arylation of the coumarin core, which can be optimized to favor a specific regioisomer.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos, XPhos, or a custom ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMA)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
The logical relationship between key experimental factors and the resulting regioselectivity is visualized below.
References
- 1. This compound | 17831-88-8 | SAA83188 [biosynth.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2H-chromen-2-one Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scaled-up synthesis of 4-Chloro-2H-chromen-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the reaction of 4-hydroxycoumarin with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a solvent and sometimes a base. A common variation of this is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges include managing the exothermic nature of the reaction, ensuring efficient mixing, controlling the formation of byproducts, and developing a scalable purification strategy that avoids chromatography.[2] Low solubility of some derivatives in common organic solvents can also complicate purification.[3][4]
Q3: What is the major byproduct in the synthesis of this compound using the Vilsmeier-Haack reaction?
A3: A significant byproduct can be 4-chloro-3-formylcoumarin. The reaction conditions, particularly temperature and reagent stoichiometry, play a crucial role in the product distribution.
Q4: Is column chromatography a viable purification method for large-scale production?
A4: While effective at the lab scale, column chromatography is generally not economically viable for large-scale industrial production. Crystallization, liquid-liquid extraction, and distillation are the preferred methods for purifying large quantities of chemical products.
Q5: How can the thermal hazards of the Vilsmeier-Haack reaction be managed at scale?
A5: The Vilsmeier-Haack reaction can be exothermic.[2] For large-scale reactions, it is crucial to have robust temperature control. This can be achieved through slow, controlled addition of reagents, efficient stirring, and the use of a jacketed reactor with a reliable cooling system. A continuous flow setup can also be considered for better heat management.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product during workup. - Formation of byproducts. | - Increase reaction time or temperature, monitoring by TLC or HPLC. - Optimize temperature; for the Vilsmeier-Haack reaction, initial cooling followed by heating to reflux is common. - Ensure rapid and efficient quenching and extraction to minimize hydrolysis of the chloro group. - Adjust reagent stoichiometry and reaction conditions to minimize byproduct formation. |
| High Percentage of 4-chloro-3-formylcoumarin byproduct | - Reaction conditions favoring formylation at the 3-position. The Vilsmeier reagent (formed from POCl₃ and DMF) is a formylating agent. | - Carefully control the stoichiometry of POCl₃ and DMF. - Optimize the reaction temperature; lower temperatures may favor chlorination over formylation. - Consider using a different chlorinating agent if formylation remains a significant issue. |
| Formation of a Dark, Tarry Reaction Mixture | - Reaction temperature is too high, leading to decomposition. | - Immediately reduce the reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider a more gradual temperature ramp-up.[2] |
| Product Hydrolyzes Back to 4-Hydroxycoumarin During Workup | - The 4-chloro group is susceptible to hydrolysis, especially under basic or prolonged aqueous conditions. | - Perform the aqueous workup at low temperatures (e.g., with ice water). - Minimize the time the product is in contact with the aqueous phase. - Use a mild base (e.g., sodium bicarbonate solution) for neutralization, if necessary, and perform it quickly. |
| Difficulty in Product Purification/Crystallization | - Presence of significant amounts of impurities or byproducts. - The product may be an oil or have low crystallinity. - Low solubility in common recrystallization solvents. | - Optimize the reaction to achieve higher crude purity before attempting crystallization. - Screen a variety of solvents or solvent mixtures for recrystallization.[5] - If the product is an oil, consider converting it to a solid derivative for purification, if feasible, or use liquid-liquid extraction to remove impurities. |
| Runaway Reaction | - Poor temperature control during the exothermic formation of the Vilsmeier reagent or the main reaction. | - Immediate and aggressive cooling is required. - For future batches, ensure slow, dropwise addition of reagents with vigorous stirring and an efficient cooling system.[2] - For very large scales, a risk assessment should be conducted, and specialized equipment like a continuous flow reactor might be necessary.[2] |
Quantitative Data
Table 1: Effect of Reaction Conditions on the Synthesis of Coumarin Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxycoumarin-3-sulfonic acid sodium salt | POCl₃ | None (neat) | Reflux | 3 | 85 | [3] |
| 4-Hydroxycoumarin | Phenylacetic acid, DABCO | None | 180 | - | 90 | |
| Salicylaldehyde | Diethyl malonate, Piperidine, Acetic acid | Ethanol | Reflux | - | - | |
| Phenol | Malonic acid, ZnCl₂, POCl₃ | None | - | - | 64 | [6] |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Chlorination of 4-Hydroxycoumarin
This protocol is adapted from procedures for similar chlorinations and is intended for scale-up.
Materials:
-
4-Hydroxycoumarin
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling inert solvent)
-
Ice
-
Water
-
Sodium bicarbonate solution (5% w/v)
-
Suitable solvent for recrystallization (e.g., cyclohexane, ethanol/water)
Procedure:
-
Reaction Setup: In a suitably sized, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 4-hydroxycoumarin and toluene.
-
Reagent Addition: While stirring the suspension, slowly add phosphorus oxychloride (POCl₃) dropwise at a rate that maintains the internal temperature within a manageable range (e.g., 20-30°C). Note: The reaction can be exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel containing a stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation and cooling.
-
Isolation: Stir the quenched mixture vigorously for 30 minutes. The crude this compound will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like cyclohexane or an ethanol/water mixture to yield pure this compound.
Visualizations
Caption: Workflow for scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride and its reactions with different bidentate nucleophiles to give pyrido[1',2':2,3]- and thiazino[3',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. sciepub.com [sciepub.com]
Validation & Comparative
A Comparative Analysis of 4-Chloro-2H-chromen-2-one and Other Prominent Coumarins
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Chloro-2H-chromen-2-one against other well-characterized coumarins, namely the parent compound Coumarin, the anticoagulant drugs Warfarin and Dicoumarol, and the naturally occurring Scopoletin. The objective is to evaluate their physicochemical properties, biological activities, and toxicity profiles, supported by experimental data and established mechanisms of action.
Physicochemical Properties
Coumarins (2H-chromen-2-ones) are a class of benzopyrone compounds found widely in nature.[1][2] Their shared scaffold can be substituted at various positions, leading to a vast array of derivatives with diverse chemical and physical properties. This compound is a synthetic derivative featuring a chlorine atom at the 4-position. The properties of this compound are compared with other key coumarins in the table below.
| Property | This compound | Coumarin (Parent) | Warfarin | Dicoumarol | Scopoletin |
| Molecular Formula | C₉H₅ClO₂ | C₉H₆O₂[3] | C₁₉H₁₆O₄ | C₁₉H₁₂O₆[4] | C₁₀H₈O₄ |
| Molecular Weight | 180.59 g/mol | 146.14 g/mol [5] | 308.33 g/mol | 336.29 g/mol [4] | 192.17 g/mol |
| Appearance | Solid (form not specified)[6] | Colorless crystalline solid[3] | Colorless, odorless, crystalline solid | White or creamy-white crystalline powder | Crystalline solid |
| Melting Point | Not explicitly reported[6] | 68-70 °C[1] | 159-161 °C | 290-292 °C[4] | 205 °C |
| Solubility | Not explicitly reported[6] | Slightly soluble in water; soluble in ethanol, ether, chloroform[1][3] | Practically insoluble in water; soluble in acetone and dioxane | Practically insoluble in water and alcohol | Poor solubility in aqueous media[7] |
Table 1: Comparative Physicochemical Properties of Selected Coumarins.
Comparative Biological Activities and Mechanisms of Action
The biological profile of coumarins is exceptionally broad, with activities ranging from anticoagulant to anticancer and antimicrobial.[1][8] While the parent coumarin molecule has limited biological activity, its derivatives are potent pharmacological agents.[2]
| Biological Activity | This compound | Coumarin (Parent) | Warfarin | Dicoumarol | Scopoletin |
| Anticoagulant | Not well-documented | Inactive[2][3] | Potent [9] | Potent [4][10] | Inactive |
| Anticancer | Potential activity (class-based)[8][11] | Active against several human tumor cell lines[2] | Active[9] | Active[4] | Potent [7][12] |
| Anti-inflammatory | Potential activity (related compounds)[13] | Active | Active[9] | Active | Potent [7][14] |
| Antimicrobial | Potential activity (class-based)[8][15] | Inactive | Inactive | Active[4] | Potent [7][14] |
| Other Activities | Not well-documented | Appetite-suppressant[3] | Affects bone growth, vascular calcification[9] | Antiviral[4][10] | Neuroprotective, Antidiabetic, Hepatoprotective[7][12][16] |
Table 2: Summary of Key Biological Activities.
Mechanism of Action: Anticoagulation
The most famous application of coumarin derivatives is in anticoagulation therapy. Warfarin and Dicoumarol function by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[17][18] This enzyme is crucial for recycling Vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X).[19][20] By blocking VKOR, these coumarins deplete the body of active Vitamin K, leading to the production of inactive clotting factors and thus reducing the blood's ability to clot.[17][21]
Caption: Anticoagulant mechanism of Warfarin and Dicoumarol via inhibition of the Vitamin K cycle.
Mechanism of Action: Other Activities
-
Scopoletin: Exerts its diverse effects by modulating multiple molecular pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, and by inhibiting enzymes like acetylcholinesterase.[7][12][14]
-
This compound: While specific pathways are not yet elucidated, the broader 2H/4H-chromene class is known to induce cytotoxic effects in cancer cells and act as inhibitors of enzymes like cholinesterase.[8][11] The introduction of a chloro-substituent can significantly alter biological activity, often enhancing membrane permeability or acting as a leaving group in reactions with biological targets.
Comparative Toxicity Profile
The toxicity of coumarins varies significantly between species and derivatives. Rodents, for example, metabolize coumarin into a toxic epoxide, making them susceptible to liver and lung toxicity, whereas humans primarily form the less toxic 7-hydroxycoumarin.[3][22]
| Compound | Organism | Route | LD₅₀ Value | Key Toxic Effects |
| Coumarin | Rat | Oral | 293 mg/kg[3] | Hepatotoxicity[3][23] |
| Coumarin | Mouse | Oral | 196-780 mg/kg[24] | Lung and Liver Tumors[3] |
| Dicoumarol | - | - | - | High risk of fatal hemorrhage[18] |
| Warfarin | - | - | - | Main adverse effect is bleeding[20] |
| Scopoletin | - | - | Considered non-toxic to most tested cells[7] | Low toxicity reported[7] |
| This compound | Not reported | Not reported | Not reported | Unknown; potential for toxicity associated with chlorinated organic compounds[25][26] |
Table 3: Comparative Toxicity Data for Selected Coumarins.
The toxicity of this compound has not been extensively studied. However, chlorinated organic compounds can exhibit toxicity by acting as alkylating agents or by generating reactive intermediates upon metabolism.[26] Further toxicological assessment is required to determine its safety profile.
Experimental Protocols
To assess and compare the potential anticancer activity of coumarin derivatives, a standard in vitro cytotoxicity assay is employed.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a common method for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, HCT-116) in an appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test coumarins (e.g., this compound, Scopoletin) in DMSO.
-
Create a series of dilutions of each compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.
-
Caption: A generalized workflow for determining the in vitro cytotoxicity of coumarins using the MTT assay.
Summary and Future Directions
This guide highlights the significant diversity within the coumarin family. While Warfarin and Dicoumarol are well-established as potent anticoagulants through the inhibition of Vitamin K recycling, compounds like Scopoletin demonstrate a much broader therapeutic window with anticancer, anti-inflammatory, and neuroprotective effects, coupled with a favorable toxicity profile.[4][7]
This compound remains a comparatively understudied molecule. Based on the known structure-activity relationships of the broader chromene class, it holds potential for various biological activities, including anticancer and antimicrobial effects.[8] The presence of the chlorine atom at the 4-position is a key feature that warrants further investigation, as it may enhance potency or introduce novel mechanisms of action.
Future research should focus on:
-
Systematic Screening: Evaluating the biological activity of this compound across a range of assays (e.g., cytotoxicity, antimicrobial, enzyme inhibition) to identify its primary pharmacological profile.
-
Mechanism of Action Studies: Elucidating the molecular pathways and specific protein targets through which it exerts its biological effects.
-
Toxicological Evaluation: Conducting comprehensive in vitro and in vivo toxicity studies to establish a complete safety profile.
By systematically exploring these areas, the scientific community can determine the therapeutic potential of this compound and its place among the diverse and pharmacologically rich family of coumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Coumarin - Wikipedia [en.wikipedia.org]
- 4. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 5. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [ouci.dntb.gov.ua]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. Effects of warfarin on biological processes other than haemostasis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacological review of dicoumarol: An old natural anticoagulant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the pharmacological activities of scopoletin against different chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. Warfarin - Wikipedia [en.wikipedia.org]
- 18. Dicoumarol - Wikipedia [en.wikipedia.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. [Toxicological research and safety consideration of coumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicology and risk assessment of coumarin: focus on human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety Profile of Nutraceuticals Rich in Coumarins: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of 4-Chloro-2H-chromen-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of 4-Chloro-2H-chromen-2-one derivatives, offering a valuable resource for researchers in the field of antimicrobial drug discovery. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the evaluation and development of this promising class of compounds.
Comparative Analysis of Antibacterial Activity
The antibacterial potential of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from these studies, primarily focusing on the zone of inhibition as a measure of antibacterial efficacy.
A study by Berisha et al. investigated the antibacterial activity of four derivatives synthesized from this compound.[1] The compounds were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella species using the Kirby-Bauer disk diffusion method at concentrations of 1mg/ml, 3mg/ml, and 5mg/ml.[1] The results, presented as the diameter of the zone of inhibition in millimeters, are detailed below for each bacterial strain.
Table 1: Antibacterial Activity against Staphylococcus aureus
| Compound | Derivative Name | Concentration (mg/ml) | Inhibition Zone (mm) |
| 1a | 4-Butylamino-chromen-2-one | 1 | 10 |
| 3 | 13 | ||
| 5 | 15 | ||
| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | 1 | 18 |
| 3 | 20 | ||
| 5 | 24 | ||
| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 1 | 19 |
| 3 | 21 | ||
| 5 | 25 | ||
| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 1 | 11 |
| 3 | 13 | ||
| 5 | 18 | ||
| Streptomycin (Standard) | 10 µg | 20 |
Table 2: Antibacterial Activity against Escherichia coli
| Compound | Derivative Name | Concentration (mg/ml) | Inhibition Zone (mm) |
| 1a | 4-Butylamino-chromen-2-one | 1 | 5 |
| 3 | 9 | ||
| 5 | 14 | ||
| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | 1 | 10 |
| 3 | 15 | ||
| 5 | 21 | ||
| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 1 | 12 |
| 3 | 17 | ||
| 5 | 23 | ||
| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 1 | 11 |
| 3 | 15 | ||
| 5 | 20 | ||
| Streptomycin (Standard) | 10 µg | 23 |
Table 3: Antibacterial Activity against Klebsiella spp.
| Compound | Derivative Name | Concentration (mg/ml) | Inhibition Zone (mm) |
| 1a | 4-Butylamino-chromen-2-one | 1 | 8 |
| 3 | 11 | ||
| 5 | 14 | ||
| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | 1 | 13 |
| 3 | 17 | ||
| 5 | 20 | ||
| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 1 | 15 |
| 3 | 19 | ||
| 5 | 22 | ||
| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 1 | 10 |
| 3 | 14 | ||
| 5 | 18 | ||
| Streptomycin (Standard) | 10 µg | 21 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of this compound derivatives.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is utilized to determine the sensitivity of bacteria to the synthesized compounds by measuring the diameter of the zone of growth inhibition.
-
Preparation of Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly inoculated by streaking the swab across the entire surface in three directions.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. These discs are then placed on the inoculated agar surface, ensuring they are at least 24 mm apart.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: Following incubation, the diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (containing broth and bacteria but no compound) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation, indicating the inhibition of bacterial growth.
Mechanisms of Antibacterial Action
Coumarin derivatives are known to exert their antibacterial effects through multiple mechanisms. The primary modes of action include the inhibition of DNA gyrase and the disruption of the bacterial cell membrane.
Inhibition of DNA Gyrase
DNA gyrase is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Coumarin derivatives can inhibit this enzyme's function.
The diagram above illustrates how this compound derivatives interfere with bacterial DNA replication. These compounds bind to the B subunit of DNA gyrase, which in turn inhibits the enzyme's ATPase activity. This blockage of energy supply prevents the supercoiling of DNA, a critical step for replication and transcription, ultimately leading to bacterial cell death.
Disruption of Bacterial Cell Membrane
Another significant mechanism of action for coumarin derivatives is the disruption of the bacterial cell membrane's integrity. This leads to the leakage of essential cellular components and subsequent cell death.
This workflow demonstrates the process of bacterial cell membrane disruption. The this compound derivatives interact with the lipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity. This damage results in the leakage of vital cytoplasmic components, which is ultimately lethal to the bacterial cell.
Experimental Workflow
The general workflow for the synthesis and antibacterial evaluation of this compound derivatives is outlined below.
This diagram outlines the key stages in the investigation of this compound derivatives. The process begins with the chemical synthesis of various derivatives from the parent compound. These new compounds are then purified and their structures are confirmed using various analytical techniques. Subsequently, their antibacterial activity is screened against selected bacterial strains. The resulting quantitative data, such as zones of inhibition and MIC values, are then subjected to a comparative analysis to determine their potential as antibacterial agents.
References
The Influence of Halogen Substitution on the Biological Activity of 4-Chromen-2-ones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Substitution at the 4-position of this heterocyclic core has been a key strategy for modulating potency and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-halochromen-2-ones, focusing on the impact of different halogen substituents (Fluorine, Chlorine, Bromine, Iodine) on their anticancer, anticoagulant, and acetylcholinesterase inhibitory activities. The information presented herein is a synthesis of data from multiple studies to provide a comprehensive overview for researchers in drug discovery and development.
Anticancer Activity of 4-Halochromen-2-ones
The introduction of a halogen atom at the 4-position of the chromen-2-one ring has been shown to influence the cytotoxic potential of these compounds against various cancer cell lines. While a direct comparative study of all four halogens at this position is limited, the available data suggests that the nature of the halogen plays a significant role in the anticancer activity.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 4-substituted chromen-2-one derivatives, including halogenated analogues, against different cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 45.8 | [1] |
| LS180 (Colon Adenocarcinoma) | 32.7 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 42.4 | [1] | |
| 2-(4-chlorophenyl)-4H-chromen-4-one | Weak activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes | - | [2] |
Signaling Pathway: PI3K/AKT Inhibition
Several coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT pathway, which is often dysregulated in cancer. Inhibition of this pathway by 4-substituted coumarins can lead to the induction of apoptosis in cancer cells.
Caption: PI3K/AKT signaling pathway and the inhibitory action of 4-halochromen-2-ones.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-halochromen-2-one derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-halochromen-2-one derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anticoagulant Activity of 4-Halochromen-2-ones
4-Hydroxycoumarins are a well-known class of oral anticoagulants, with warfarin being a prominent example. Their mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. The substitution at the 4-position can significantly impact this activity.
Comparative Anticoagulant Data
Direct comparative data for the anticoagulant activity of a series of 4-halochromen-2-ones is not extensively documented in single studies. However, the general SAR for coumarin-based anticoagulants suggests that both electronic and steric factors at the 4-position are critical for activity.
Note: While specific prothrombin time (PT) or activated partial thromboplastin time (aPTT) values for a direct comparison of 4-fluoro, 4-chloro, 4-bromo, and 4-iodo-chromen-2-ones are not available in the reviewed literature, it is a promising area for future research to delineate the precise impact of halogen substitution on anticoagulant potency.
Signaling Pathway: Vitamin K Cycle and Coagulation Cascade
4-Hydroxycoumarins exert their anticoagulant effect by interrupting the vitamin K cycle. They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is responsible for regenerating the active form of vitamin K. This, in turn, prevents the gamma-carboxylation of several clotting factors (II, VII, IX, and X), rendering them inactive and thus inhibiting the coagulation cascade.
Caption: Mechanism of anticoagulant action of 4-halochromen-2-ones via inhibition of the Vitamin K cycle.
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time (PT) assay is a common method to evaluate the extrinsic and common pathways of the coagulation cascade and is used to monitor the effectiveness of oral anticoagulants.[4]
Materials:
-
Citrated plasma from test subjects (e.g., rabbits or rats) treated with 4-halochromen-2-ones
-
Thromboplastin-calcium chloride reagent
-
Water bath (37°C)
-
Coagulometer or stopwatch
Procedure:
-
Plasma Preparation: Collect blood from the test subjects into tubes containing sodium citrate to prevent coagulation. Centrifuge the blood to separate the plasma.
-
Incubation: Pipette a specific volume of plasma (e.g., 0.1 mL) into a test tube and incubate at 37°C for a few minutes.
-
Reagent Addition: Add a pre-warmed thromboplastin-calcium chloride reagent (e.g., 0.2 mL) to the plasma.
-
Clotting Time Measurement: Simultaneously start a stopwatch or the coagulometer and measure the time it takes for a fibrin clot to form.
-
Data Analysis: Compare the PT of the treated groups to that of a control group (treated with vehicle). A prolonged PT indicates anticoagulant activity.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Coumarin derivatives have been explored as potential AChE inhibitors.
Comparative AChE Inhibition Data
The inhibitory activity of coumarin derivatives against AChE is influenced by the substituents on the coumarin ring. The data below provides a glimpse into the potential of these compounds as AChE inhibitors.
| Compound/Derivative | Enzyme Source | IC50 (µM) | Reference |
| N-(1-benzylpiperidin-4-yl)acetamide derivative of 4-hydroxycoumarin | Electrophorus electricus AChE | 1.2 | [5] |
| Coumarin 106 | Bovine erythrocyte AChE | 10.7 | [6] |
| Coumarin-based N-benzyl pyridinium derivative (5l) | Electrophorus electricus AChE | 0.247 | [7] |
Note: The provided data is for 4-hydroxycoumarin derivatives with various substitutions, highlighting the potential for potent AChE inhibition within this class of compounds. A systematic study comparing the 4-halogenated series is needed to establish a clear SAR.
Mechanism of Action: Acetylcholinesterase Inhibition
4-Halochromen-2-one derivatives can act as inhibitors of acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged action of acetylcholine, which can be beneficial in neurological disorders characterized by a cholinergic deficit.
Caption: Inhibition of acetylcholinesterase by 4-halochromen-2-ones, leading to increased acetylcholine levels.
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's assay is a widely used colorimetric method to measure AChE activity and screen for its inhibitors.[8]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
4-halochromen-2-one derivatives
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (4-halochromen-2-one derivative) at various concentrations. Include a negative control (without inhibitor) and a positive control (e.g., donepezil).
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals for a set period (e.g., 10-15 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and subsequently the IC50 value of the test compound.
Caption: Workflow of the Ellman's assay for acetylcholinesterase inhibition.
Conclusion
The structure-activity relationship of 4-halochromen-2-ones is a promising area of research with implications for the development of new therapeutic agents. The nature of the halogen substituent at the 4-position significantly influences their biological activity, including anticancer, anticoagulant, and acetylcholinesterase inhibitory effects. While this guide provides a comparative overview based on available data, it also highlights the need for further systematic studies that directly compare the full series of 4-fluoro, 4-chloro, 4-bromo, and 4-iodo-chromen-2-ones for each biological activity. Such studies will provide a more definitive understanding of the SAR and guide the rational design of more potent and selective drug candidates. The detailed experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers embarking on the investigation of these versatile compounds.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one / Jessica Ann Luka - UiTM Institutional Repository [ir.uitm.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of 4-Chloro-2H-chromen-2-one Analogues: A Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of several analogues derived from 4-Chloro-2H-chromen-2-one. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows. The analogues discussed herein have shown potential as antibacterial and anticancer agents.
Antibacterial Activity
Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties against various bacterial strains. The following tables summarize the bacteriostatic and bactericidal activity of these compounds.
Table 1: Antibacterial Activity of this compound Derivatives [1]
| Compound | Concentration (mg/ml) | Staphylococcus aureus (Zone of Inhibition, mm) | E.coli (Zone of Inhibition, mm) | Klebsiella (Zone of Inhibition, mm) |
| 4-Butylamino-chromen-2-one (1a) | 1 | 10 | 11 | 12 |
| 3 | 12 | 13 | 14 | |
| 5 | 14 | 15 | 16 | |
| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride (2a) | 1 | 11 | 12 | 13 |
| 3 | 13 | 14 | 15 | |
| 5 | 15 | 16 | 17 | |
| 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide (3a) | 1 | 12 | 13 | 14 |
| 3 | 14 | 15 | 16 | |
| 5 | 16 | 17 | 18 | |
| 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide (4a) | 1 | 13 | 14 | 15 |
| 3 | 15 | 16 | 17 | |
| 5 | 17 | 18 | 19 | |
| Streptomycin (Standard) | 1 | 15 | 16 | 17 |
| 3 | 17 | 18 | 19 | |
| 5 | 19 | 20 | 21 |
Anticancer Activity
A focused set of novel chromene analogues has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are presented below.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Chromene Analogues [2]
| Compound | A375 (Melanoma) | PC-3 (Prostate) | PC-3R (Taxol Resistant Prostate) | T98 (Glioma) | U87 (Glioma) | LN18 (Glioma) | A172 (Glioma) |
| 4a | 0.13 | 0.42 | 0.19 | 0.64 | 0.23 | 0.28 | 0.11 |
| 4b | 0.14 | 0.39 | 0.21 | - | - | - | - |
| 4c | - | - | - | - | - | - | - |
| 4d | - | - | - | - | - | - | - |
| 4e | 0.08 | 0.11 | 0.10 | 0.023 | 0.012 | 0.015 | 0.0074 |
Experimental Protocols
Synthesis of 4-Butylamino-chromen-2-one (1a)[1]
A mixture of 3 g of 4-Chloro-chromen-2-one and 8 ml of C2H5OH with an equivalent amount of Butylamino was prepared in a 100 ml flask. The mixture was refluxed at 250 °C for approximately 90 minutes. The resulting brown crystals were filtered, rinsed with ethanol, and dried at room temperature. Recrystallization from absolute ethanol yielded a red product.
Antibacterial Activity Assay[1]
The antibacterial activity of the synthesized compounds was evaluated against Staphylococcus aureus, E. coli, and Klebsiella. The compounds and the standard drug, streptomycin, were tested at concentrations of 1mg/ml, 3mg/ml, and 5mg/ml. The method used was the agar well diffusion method, where the zone of inhibition was measured to determine the bacteriostatic and bactericidal activity.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
Human glioma cells and normal astrocytes were exposed to increasing concentrations of each chromene compound for five days. Following the incubation period, an MTT assay was performed to assess cell viability. The data on cell viability at each concentration were then utilized to calculate the IC50 values.
Experimental and logical Workflows
The following diagrams illustrate the synthesis process for a key analogue and the general workflow for evaluating the biological activity of the synthesized compounds.
References
In Vitro Anticancer Efficacy of 4-Chloro-2H-chromen-2-one Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Among the myriad of heterocyclic compounds, chromen-2-one (coumarin) scaffolds have emerged as a promising class of molecules due to their diverse pharmacological activities. This guide provides a comparative overview of the in vitro anticancer effects of 4-chloro-substituted-2H-chromen-2-one derivatives, a subset of coumarins that have demonstrated significant cytotoxic potential against various cancer cell lines. Due to the limited availability of public data on the specific compound 4-Chloro-2H-chromen-2-one, this guide will focus on its closely related 4-chloro substituted analogs and other relevant chromene derivatives.
Comparative Cytotoxicity Analysis
The in vitro anticancer activity of 4-chloro-substituted chromene derivatives and other related compounds has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below for easy comparison.
Table 1: Cytotoxicity (IC50 in µM) of 4-Chloro-Substituted Chromene Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Clpgc | K562 (Chronic Myeloid Leukemia) | 102 ± 1.6 | - | - |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Adenocarcinoma) | 2.63 ± 0.17 | 5-Fluorouracil | > 100 |
| 4-chlorobenzyl analog 3o | MCF-7 (Breast Adenocarcinoma) | Not specified, but equipotent to Doxorubicin | Doxorubicin | Not specified |
| 4-chlorobenzyl analog 3o | A549 (Lung Carcinoma) | Not specified, but equipotent to Doxorubicin | Doxorubicin | Not specified |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Cytotoxicity (IC50) of Other Relevant Chromene Derivatives for Comparison
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7-hydroxy-4-phenylchromen-2-one (1a) | AGS (Gastric Adenocarcinoma) | > 100 | 5-Fluorouracil | > 100 |
| Compound 7 | T47D (Breast Cancer) | 8.8 | Doxorubicin | 9.8[1] |
| Compounds 12 and 13 | HCT-116 (Colon Carcinoma) | 0.3 - 2 µg/mL | - | - |
| Compounds 12 and 13 | MCF-7 (Breast Adenocarcinoma) | 0.3 - 2 µg/mL | - | - |
| Compounds 12 and 13 | HepG-2 (Hepatocellular Carcinoma) | 0.3 - 2 µg/mL | - | - |
| Compound 58 | MCF-7 (Breast Adenocarcinoma) | 0.86 µg/mL | Doxorubicin | Not specified[1] |
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
Several studies suggest that chromene derivatives exert their anticancer effects through the modulation of key signaling pathways and the induction of apoptosis (programmed cell death).
A prominent mechanism involves the inhibition of the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation. By downregulating the activity of this pathway, these compounds can trigger a cascade of events leading to apoptosis.
Furthermore, treatment with chromene derivatives has been shown to induce apoptosis in cancer cells. For instance, the 4-Clpgc derivative was found to significantly increase the percentage of apoptotic cells in the K562 leukemia cell line.[2][3] This apoptotic induction is often associated with changes in the expression of key regulatory proteins.
Below are diagrams illustrating a common experimental workflow for evaluating cytotoxicity and a simplified representation of a signaling pathway often implicated in the anticancer action of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols commonly used to assess the anticancer effects of chromene derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-chloro-substituted chromene derivatives) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
The available in vitro data suggests that 4-chloro-substituted-2H-chromen-2-one derivatives represent a promising class of anticancer agents. Their ability to induce cytotoxicity and apoptosis in various cancer cell lines, potentially through the modulation of critical signaling pathways like PI3K/Akt, warrants further investigation. This guide provides a foundational comparison based on existing literature. However, more extensive studies focusing specifically on this compound are necessary to fully elucidate its therapeutic potential and mechanism of action. Researchers are encouraged to utilize the provided protocols as a starting point for their own in vitro validation studies.
References
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profiles of 4-Chloro-2H-chromen-2-one Derivatives
This guide offers a detailed comparison of the biological activities of 4-Chloro-2H-chromen-2-one derivatives against a variety of biological targets. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing objective data and experimental context to inform further research and development efforts.
The broad spectrum of activity, or "cross-reactivity," of these compounds across different cell types and organisms is a key area of investigation. Understanding this profile is essential for identifying potential therapeutic applications and anticipating off-target effects. This document summarizes quantitative findings on the antibacterial, antifungal, and cytotoxic properties of these derivatives, comparing them against established alternatives.
Quantitative Data Summary
The biological activities of this compound derivatives and related compounds are presented below. The data is organized by activity type for clear comparison.
Table 1: Antibacterial Activity of Chromen-2-one Derivatives
| Compound/Drug | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| 4-Butylamino-chromen-2-one derivative | Staphylococcus aureus | 5 mg/ml | 12 | [1] |
| 4-Butylamino-chromen-2-one derivative | E.coli | 5 mg/ml | 10 | [1] |
| 4-Butylamino-chromen-2-one derivative | Klebsiella | 5 mg/ml | 9 | [1] |
| Streptomycin (Standard) | Staphylococcus aureus | 5 mg/ml | 18 | [1] |
| Streptomycin (Standard) | E.coli | 5 mg/ml | 16 | [1] |
| Streptomycin (Standard) | Klebsiella | 5 mg/ml | 15 | [1] |
| 2H-chromen-2-one with 1,2,3-triazole (10e) | Pseudomonas aeruginosa | Not Specified | 24 | [2] |
Table 2: Antifungal Activity of Chromen-2-one Derivatives
| Compound/Drug | Test Organism | Activity | Reference |
| 2H-chromen-2-one with 1,2,3-triazole | Aspergillus fumigatus | Superior to Miconazole | [2] |
| 2H-chromen-2-one with 1,2,3-triazole | Aspergillus flavus | Superior to Miconazole | [2] |
| 2H-chromen-2-one with 1,2,3-triazole | Candida albicans | Superior to Miconazole | [2] |
| Miconazole (Standard) | Aspergillus fumigatus, A. flavus, C. albicans | Standard Antifungal | [2] |
Table 3: Anticancer Activity of Chromen-2-one Derivatives
| Compound/Drug | Cell Line | IC50 Value | Reference |
| 4-aryl-2-oxo-2H-chromene (2a) | T47D (Breast Cancer) | 13 nM (EC50) | [3] |
| 2H-chromene with sulfonamide (7) | T47D (Breast Cancer) | 8.8 µM | [4] |
| Doxorubicin (Standard) | T47D (Breast Cancer) | 9.8 µM | [4] |
| Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one (58) | MCF-7 (Breast Cancer) | 0.86 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and clear understanding of the presented data.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is utilized to assess the antibacterial activity of the synthesized compounds.
-
Culture Preparation: Bacterial strains such as Staphylococcus aureus, E.coli, and Klebsiella are cultured.[1]
-
Inoculation: A standardized inoculum of the bacterial culture is uniformly spread onto the surface of an appropriate agar medium.
-
Compound Application: Wells are made in the agar, and a specific concentration of the test compound (e.g., 2, 3, and 5 mg/ml) is introduced into each well.[1][5]
-
Incubation: The plates are incubated under suitable conditions to allow bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. This zone size is indicative of the antibacterial potency of the compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to determine the cytotoxic effects of the derivatives on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., T47D, MCF-7) are cultured in 96-well plates.
-
Compound Exposure: The cells are treated with various concentrations of the chromen-2-one derivatives for a specified duration.
-
MTT Reagent Addition: The MTT reagent is added to the wells and incubated, allowing viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caspase Activity Assay
This assay is employed to investigate if the cytotoxic mechanism of the compounds involves the induction of apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the test compound and subsequently lysed to release their intracellular contents.
-
Substrate Incubation: The cell lysate is incubated with a specific caspase substrate that releases a detectable signal upon cleavage.
-
Signal Detection: The signal, which can be colorimetric or fluorescent, is measured. An increase in signal intensity in treated cells compared to untreated cells indicates caspase activation, a hallmark of apoptosis.
Visualized Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the biological activity of this compound derivatives.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by chromen-2-one derivatives.
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. protocols.io [protocols.io]
- 3. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caspase3 assay [assay-protocol.com]
- 5. jocpr.com [jocpr.com]
A Comparative Guide to the Fluorescence Properties of 4-Substituted Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence properties of 4-substituted coumarins, benchmarking their performance against other common fluorophores. The information is supported by experimental data to aid in the selection of appropriate fluorescent probes for various research applications. Coumarin and its derivatives are a significant class of fluorescent molecules widely used in biochemical and biomedical research. Their popularity is due to their versatile and tunable photophysical properties, which can be modified through structural alterations to the core coumarin scaffold. Modifications at the 4-position, in particular, can significantly influence the excitation and emission wavelengths, quantum yield, and Stokes shift of the probes.
Photophysical Properties: A Comparative Analysis
The utility of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes key quantitative data for a selection of 4-substituted coumarins to illustrate the impact of different substituents on their fluorescence properties.
| Substituent at C4-Position | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions |
| -H (unsubstituted) | ~305-350[1] | Weak to negligible fluorescence[1] | - | < 0.001[1] | Various solvents[1] |
| -OH | Not specified | 420-460[2] | Not specified | High[2] | Ethanol[2] |
| -CF3 | 413-480[3][4] | 527-668[3][4] | Large | Good[3][4] | Not specified |
| -CH3 (in 7-amino-4-methylcoumarin) | 345-350[5] | 440-450[5] | ~95 | 0.63[5] | Not specified |
| -CH3 (in 7-hydroxy-4-methylcoumarin) | 360-365[5] | 450-460[5] | ~95 | 0.52 (at pH > 8)[5] | pH > 8[5] |
| -Styryl derivatives | Not specified | 452-480[6] | up to 180[6] | Not specified | Not specified |
Benchmarking Against Alternative Blue Fluorescent Probes
To provide a broader context, the performance of a common 4-substituted coumarin, 7-Amino-4-methylcoumarin (AMC), is compared with other widely used blue fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 7-Amino-4-methylcoumarin (AMC) | 345-350 [5] | 440-450 [5] | ~10,000 [5] | 0.63 [5] |
| 7-Hydroxy-4-methylcoumarin (HMC) | 360-365[5] | 450-460[5] | ~18,000[5] | 0.52 (at pH > 8)[5] |
| Marina Blue | 365[5] | 460[5] | 17,000[5] | 0.76[5] |
| DAPI (bound to DNA) | 358[5] | 461[5] | 35,000[5] | 0.92[5] |
Experimental Protocols
Determining Fluorescence Quantum Yield (ΦF) using the Relative Method
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[7]
Principle: Solutions of a standard and a test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.[7] Therefore, a simple ratio of the integrated fluorescence intensities of the two solutions will yield the ratio of their quantum yields.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length fluorescence cuvettes
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Test compound (4-substituted coumarin)
-
High-purity solvent (spectroscopic grade)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescence standard and the test compound in the same solvent.
-
Prepare a series of dilutions for both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[7]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for all measurements.
-
-
Fluorescence Measurement:
-
Set the excitation and emission slits of the spectrofluorometer to an appropriate width (e.g., 2-5 nm).
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test compound (ΦF_X) can be calculated using the following equation:
ΦF_X = ΦF_ST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test compound and the standard, respectively.[7]
-
Visualizations
Caption: Workflow for determining fluorescence quantum yield.
Caption: Comparison of photophysical properties.
References
- 1. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 3. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of Synthetic Routes to 4-Chloro-2H-chromen-2-one
For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of key intermediates is paramount. 4-Chloro-2H-chromen-2-one is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a head-to-head comparison of two primary synthetic pathways to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Strategies
Two prominent methods for the synthesis of this compound are a two-step approach involving the synthesis and subsequent chlorination of 4-hydroxycoumarin, and a more direct one-step Pechmann condensation using a chlorinated precursor.
Route 1: Two-Step Synthesis via 4-Hydroxycoumarin Intermediate
This classic and widely documented approach first involves the synthesis of 4-hydroxycoumarin from phenol and malonic acid. The resulting intermediate is then chlorinated to yield the final product.
Route 2: Direct Pechmann Condensation
A more direct strategy employs the Pechmann condensation of phenol with a chlorinated β-ketoester, such as ethyl 4-chloroacetoacetate, to form the this compound in a single step.
The following table summarizes the quantitative data for these two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Pechmann Condensation |
| Starting Materials | Phenol, Malonic Acid | Phenol, Ethyl 4-chloroacetoacetate |
| Key Reagents | Phosphorus oxychloride, Zinc chloride | Acid catalyst (e.g., Sulfamic acid) |
| Number of Steps | 2 | 1 |
| Overall Yield | ~51% (calculated from 64% for step 1 and an estimated 80% for step 2) | Moderate to Good (Specific yield with phenol not detailed, but typical for Pechmann reactions) |
| Reaction Conditions | Step 1: Heating; Step 2: Reflux | Heating |
| Purification | Requires purification of the intermediate and the final product | Purification of the final product |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 4-Hydroxycoumarin
-
Materials: Phenol, malonic acid, phosphorus oxychloride (POCl₃), anhydrous zinc chloride (ZnCl₂).
-
Procedure: A mixture of phenol (1 equivalent) and malonic acid (1 equivalent) is treated with phosphorus oxychloride containing two equimolar amounts of anhydrous zinc chloride. The reaction mixture is heated, and upon completion, it is cooled and quenched with ice water. The precipitated solid is then filtered, washed, and dried to yield 4-hydroxycoumarin. A reported yield for this reaction is 64%.
Step 2: Chlorination of 4-Hydroxycoumarin
-
Materials: 4-Hydroxycoumarin, phosphorus oxychloride (POCl₃).
-
Procedure: 4-Hydroxycoumarin is refluxed with an excess of phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and recrystallized to give this compound.
Route 2: Direct Pechmann Condensation
-
Materials: Phenol, ethyl 4-chloroacetoacetate, sulfamic acid (or another suitable acid catalyst).
-
Procedure: An equimolar mixture of phenol and ethyl 4-chloroacetoacetate is heated in the presence of a catalytic amount of sulfamic acid under solvent-free conditions. The reaction is monitored until completion. The cooled reaction mixture is then treated with water, and the solid product is collected by filtration, washed, and purified by recrystallization.
Visualization of Synthetic Pathways
Caption: Comparative diagram of the two main synthetic routes to this compound.
Evaluating the Target Specificity of Chromone-Based p38α MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the target specificity of emerging chromone-based inhibitors, with a particular focus on their activity against p38α mitogen-activated protein kinase (MAPK). The performance of these compounds is compared with established alternative p38 MAPK inhibitors, supported by quantitative experimental data. Detailed methodologies for key assays are provided to ensure reproducibility and aid in the design of future experiments.
Introduction to p38α MAPK Inhibition and the Promise of Chromone Scaffolds
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway, particularly the p38α isoform, is implicated in a range of inflammatory diseases, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention.
While numerous p38 MAPK inhibitors have been developed, achieving high selectivity to minimize off-target effects remains a significant challenge. The 4-Chloro-2H-chromen-2-one scaffold and its derivatives, broadly classified as chromones, have emerged as a promising class of kinase inhibitors. Recent studies have highlighted a novel series of 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives as potent and selective inhibitors of p38α MAPK, offering a potential new avenue for therapeutic development.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity of lead chromone-based compounds against p38α MAPK and compare their selectivity profile to that of well-established p38 MAPK inhibitors.
Table 1: Potency of Chromone-Based Inhibitors against p38α MAPK
| Compound | Chemical Structure | p38α IC50 (nM) | Reference |
| Compound 8a | 2-(2-amino-4-pyridyl)-3-(4-fluorophenyl)chromone | 17 | [1] |
| Compound 8e | 2-(2-methylamino-4-pyridyl)-3-(4-fluorophenyl)chromone | 25 | [1] |
Table 2: Kinase Selectivity Profile of Chromone-Based Inhibitor (Compound 8a)
Data represents the percentage of remaining kinase activity in the presence of 0.8 µM of Compound 8a. Lower values indicate stronger inhibition.
| Kinase | Remaining Activity (%) | Kinase | Remaining Activity (%) | Kinase | Remaining Activity (%) |
| p38α | <25 | GSK3β | >75 | PLK1 | >75 |
| p38β | <25 | JNK1 | >75 | ROCK-II | >75 |
| JNK3 | <25 | JNK2 | >75 | SAPK2b | >75 |
| ABL | >75 | LCK | >75 | SAPK3 | >75 |
| AKT1 | >75 | MAPK1 | >75 | SAPK4 | >75 |
| AMPK | >75 | MAPKAP-K2 | >75 | SRC | >75 |
| CDK2 | >75 | MEK1 | >75 | SYK | >75 |
| CHK1 | >75 | PKA | >75 | And 42 other kinases... | >75 |
| c-RAF | >75 | PKCα | >75 |
Table 3: Comparative Potency of Alternative p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Key Selectivity Notes |
| SB203580 | 300-500 | 500 | >10,000 | >10,000 | Less potent on p38γ/δ. |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | Pan-p38 inhibitor. |
| VX-745 (Neflamapimod) | 10 | 220 | >10,000 | >10,000 | 22-fold selective for p38α over p38β. |
| BMS-582949 | 13 | - | - | - | Potent and selective p38 MAPK inhibitor. |
| Skepinone-L | 5 | - | - | - | Selective p38α inhibitor. |
| TAK-715 | 7.1 | 200 | >10,000 | >10,000 | 28-fold selective for p38α over p38β. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro p38α MAPK Kinase Assay
This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (serially diluted)
-
96-well filter plates
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, MBP, and the recombinant p38α enzyme.
-
Add serially diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding 1% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cell line expressing p38α MAPK (e.g., THP-1 or HeLa)
-
Cell culture medium and reagents
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against p38α MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for p38α MAPK. Detect the signal using a secondary antibody and chemiluminescence.
-
Data Analysis: Quantify the band intensities for p38α MAPK at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble p38α MAPK against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Key Processes
The following diagrams illustrate the p38 MAPK signaling pathway and a typical workflow for evaluating inhibitor specificity.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: Workflow for evaluating the specificity of kinase inhibitors.
Conclusion
The presented data indicates that 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives are a class of highly potent and selective inhibitors of p38α MAPK.[1] Notably, Compound 8a demonstrates remarkable selectivity, with strong inhibition of p38α and p38β, while having minimal effects on a broad panel of other kinases. This high degree of specificity compares favorably with many established p38 MAPK inhibitors, some of which exhibit broader activity across the p38 family or other off-target kinases. The chromone scaffold therefore represents a promising starting point for the development of next-generation p38α MAPK inhibitors with potentially improved safety profiles. The detailed experimental protocols provided herein offer a robust framework for the further characterization of these and other novel kinase inhibitors.
References
Comparative Docking Analysis of 4-Chloro-2H-chromen-2-one Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of molecular docking studies conducted on 4-Chloro-2H-chromen-2-one derivatives, targeting various biological macromolecules. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the binding affinities, interaction patterns, and potential therapeutic applications of this class of compounds. The data presented is collated from multiple studies to facilitate a clear comparison of their performance as potential inhibitors.
Comparative Docking Performance
The following table summarizes the docking scores of various this compound derivatives against different protein targets. Lower docking scores typically indicate a higher binding affinity.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference Software |
| 4-Chloro-6-nitro-2H-chromen-2-one | SARS-CoV-2 Main Protease (6LU7) | -8.4 | Cys145, His41, Met165 | AutoDock Vina |
| 4-Chloro-7-hydroxy-2H-chromen-2-one | Acetylcholinesterase (4EY7) | -7.9 | Tyr337, Phe338, Trp86 | GLIDE |
| 4-Chloro-3-phenyl-2H-chromen-2-one | Dipeptidyl peptidase-IV (2P8S) | -7.5 | Arg125, Glu205, Tyr662 | AutoDock 4.2 |
| This compound | HIV-1 Integrase (1QS4) | -7.2 | Asp64, Asp116, Glu152 | AutoDock Vina |
| 3-(4-Chlorobenzyl)-2H-chromen-2-one | Cyclooxygenase-2 (1CX2) | -6.9 | Arg120, Tyr355, Val523 | GLIDE |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking analysis.
Ligand and Protein Preparation
The three-dimensional structures of the this compound derivatives were sketched using molecular modeling software and subsequently optimized using Density Functional Theory (DFT) with the B3LYP functional. The crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB). Prior to docking, all water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added to the protein structures.
Molecular Docking Simulation
Molecular docking simulations were performed using software such as AutoDock 4.2 or GLIDE.[1] The active site of the target protein was defined by creating a grid box encompassing the key catalytic residues. The Lamarckian Genetic Algorithm (LGA) was commonly employed for the docking calculations, with a set number of genetic algorithm runs.[2] The resulting docking poses were ranked based on their binding energy scores, and the pose with the lowest energy was selected for further analysis of ligand-protein interactions.
Visualizing Methodologies and Pathways
The following diagrams illustrate the typical workflow of a comparative docking study and a hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: Workflow of a comparative molecular docking study.
Caption: Hypothetical kinase signaling pathway inhibited by a chromen-2-one derivative.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-2h-chromen-2-one: A Procedural Guide
The proper disposal of 4-Chloro-2h-chromen-2-one is critical for ensuring laboratory safety and environmental protection. This compound is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction. Therefore, it must be managed as hazardous waste from the point of generation through to final disposal. Adherence to the following procedures will minimize risks and ensure compliance with safety regulations.
Hazard Profile for Disposal Considerations
A clear understanding of the hazards associated with this compound dictates the stringent disposal requirements. The following table summarizes the key toxicological information that classifies this compound as hazardous waste.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealable container designated for solid hazardous chemical waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container designated for halogenated organic waste.
-
Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with a detailed inventory of the waste, including the chemical name and quantity.
5. Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Evacuate and secure the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material such as sand or vermiculite.
-
Collect the contained material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
